3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoic acid
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
3-[(4-bromopyrazol-1-yl)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c12-10-5-13-14(7-10)6-8-2-1-3-9(4-8)11(15)16/h1-5,7H,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRLBZZSTIBJFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CN2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402736-52-1 | |
| Record name | 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unlocking the Therapeutic Potential of 4-Bromo-Pyrazole Scaffolds: A Technical Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern drug discovery.[1][2] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a versatile scaffold for interacting with a multitude of biological targets.[3] This has led to the development of numerous FDA-approved drugs across a wide range of therapeutic areas, from the anti-inflammatory agent celecoxib to potent kinase inhibitors like ruxolitinib used in oncology.[4][5] The metabolic stability of the pyrazole nucleus further enhances its appeal as a core structural motif in novel therapeutic agents.[1]
This guide delves into the specific and nuanced world of the 4-bromo-pyrazole scaffold. The introduction of a bromine atom at the C4 position of the pyrazole ring is not a trivial modification; it profoundly influences the molecule's physicochemical properties, including lipophilicity, electronic distribution, and steric profile. These changes, in turn, dictate the compound's binding affinity, selectivity, and overall pharmacological activity. Understanding the structure-activity relationship (SAR) of this scaffold is paramount for the rational design of next-generation therapeutics with enhanced potency and improved safety profiles. We will explore the synthetic strategies to access these molecules, dissect the SAR across various biological targets, provide detailed experimental protocols for their evaluation, and visualize the complex interplay of structure and function.
The Strategic Role of Bromine at the C4-Position
The C4 position of the pyrazole ring is often a key vector for medicinal chemists to modulate biological activity. The introduction of a bromine atom at this position offers several strategic advantages:
-
Modulation of Lipophilicity: The bromine atom significantly increases the lipophilicity of the molecule. This can enhance membrane permeability and improve oral bioavailability, crucial parameters for drug development.[6][7]
-
Electronic Effects: As a halogen, bromine is an electron-withdrawing group, which can alter the pKa of the pyrazole ring and influence the strength of hydrogen bonding interactions with target proteins.[8]
-
Steric Influence: The size of the bromine atom can provide a steric hindrance that may favor binding to a specific conformation of the target protein, thereby increasing selectivity.
-
Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in the protein's active site, which can contribute significantly to binding affinity.
-
Synthetic Handle: The C-Br bond serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions, allowing for the exploration of a wider chemical space.[9]
A direct comparison between pyrazole and 4-bromopyrazole as inhibitors of alcohol dehydrogenases has demonstrated that the 4-bromo substitution can significantly impact potency.[4][10] This underscores the importance of this specific substitution in tuning the biological activity of the pyrazole core.
Synthesis of 4-Bromo-Pyrazole Scaffolds
The construction of the 4-bromo-pyrazole core and its subsequent functionalization are critical steps in the exploration of its SAR. Various synthetic routes have been developed to achieve this with efficiency and regioselectivity.
Core Synthesis: One-Pot Regioselective Bromination
A highly efficient method for the direct synthesis of 4-bromo-pyrazoles involves a one-pot, three-component reaction of 1,3-dicarbonyl compounds, arylhydrazines, and a brominating agent.[11][12]
Experimental Protocol: One-Pot Synthesis of 4-Bromo-1,3,5-trisubstituted Pyrazoles [12]
-
Reactant Preparation: In a mortar, combine the 1,3-diketone (1 mmol) and the desired arylhydrazine (1 mmol).
-
Catalyst Addition: Add silica gel-supported sulfuric acid (H₂SO₄/SiO₂) (0.01 g) to the mixture.
-
Grinding: Grind the mixture thoroughly with a pestle at room temperature.
-
Bromination: Add N-bromosaccharin (NBSac) (1.1 mmol) to the mixture and continue grinding.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, add n-hexane (7-10 mL) to the reaction mixture and filter.
-
Purification: Wash the residue with n-hexane. Evaporation of the solvent from the filtrate affords the pure 4-bromopyrazole derivative. If necessary, further purification can be achieved by column chromatography on silica gel.
Functionalization of the 4-Bromo-Pyrazole Scaffold
The 4-bromo-pyrazole core can be further elaborated at the N1, C3, and C5 positions to explore a wider range of chemical diversity.
-
N1-Substitution: N-alkylation or N-arylation of the pyrazole ring can be achieved by reacting the N-unsubstituted pyrazole with various electrophiles in the presence of a base. This modification is crucial as it can influence the compound's polarity and its ability to act as a hydrogen bond donor.[13]
-
C5-Arylation: Palladium-catalyzed direct C-H arylation at the C5 position of N-protected 4-bromo-pyrazoles is a powerful technique. This method is highly chemoselective, leaving the C4-Br bond intact for potential subsequent modifications.[14]
Experimental Protocol: C5-Arylation of 4-Bromo-1-methylpyrazole [14]
-
Reaction Setup: In a reaction vessel, combine 4-bromo-1-methylpyrazole (1 mmol), the desired aryl bromide (1.2 mmol), palladium(II) acetate (Pd(OAc)₂) (0.01 mmol), and potassium acetate (KOAc) (2 mmol).
-
Solvent: Add dimethylacetamide (DMA) (5 mL) as the solvent.
-
Reaction Conditions: Heat the mixture at 150 °C under an inert atmosphere.
-
Reaction Monitoring: Monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS) or TLC.
-
Work-up: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Structure-Activity Relationship (SAR) of 4-Bromo-Pyrazole Derivatives
The biological activity of 4-bromo-pyrazole scaffolds has been explored in several therapeutic areas, most notably in oncology and infectious diseases.
Anticancer Activity
4-Bromo-pyrazole derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases and tubulin polymerization.[2][5]
1. Kinase Inhibition:
Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[3] The 4-bromo-pyrazole scaffold has been successfully employed in the design of potent kinase inhibitors.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[15][16] Several 4-bromo-pyrazole derivatives have been identified as potent VEGFR-2 inhibitors.[17][18] The SAR suggests that substituents on the N1-phenyl ring and the C3/C5 positions play a critical role in modulating potency.
-
p38 MAPK Inhibition: The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to stress and inflammation and has been implicated in cancer progression and neuroinflammatory diseases.[19][20][21] The planar nature of the pyrazole ring can be advantageous for fitting into the ATP-binding pocket of kinases like p38.
Table 1: SAR of 4-Bromo-Pyrazole Derivatives as Kinase Inhibitors
| Compound ID | Target Kinase | R1 (N1-position) | R2 (C3-position) | R3 (C5-position) | IC₅₀ (µM) | Reference |
| A-1 | JNK3 | -H | Phenyl | 4-Fluorophenyl | 0.65 | [22] |
| A-2 | JNK3 | -CH₃ | Phenyl | 4-Fluorophenyl | 1.33 | [22] |
| B-1 | VEGFR-2 | 2-Bromophenyl | -CH₃ | Fused Pyrano[2,3-c] | 0.22 | [17] |
| B-2 | EGFR | 2-Bromophenyl | -CH₃ | Fused Pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine | 0.06 | [17] |
Key SAR Insights for Kinase Inhibition:
-
N-alkylation of the pyrazole ring can sometimes decrease potency, possibly by altering the hydrogen bonding interactions in the kinase hinge region.[22]
-
The nature of the fused heterocyclic system at the C5 position dramatically influences both potency and selectivity between different kinases like VEGFR-2 and EGFR.[17]
-
The presence of a 4-bromophenyl group on the pyrazole core has been shown to be a key feature in several potent anticancer agents.
2. Tubulin Polymerization Inhibition:
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[9] Some pyrazole derivatives have been shown to inhibit tubulin polymerization, often by binding to the colchicine binding site.[23][24] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[25]
Experimental Protocol: MTT Assay for Cytotoxicity [11][12][26][27]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the 4-bromo-pyrazole test compounds in culture medium. Replace the old medium with the medium containing the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
The 4-bromo-pyrazole scaffold has also shown promise in the development of new antimicrobial agents to combat drug-resistant pathogens.[4]
SAR Insights for Antimicrobial Activity:
-
The presence of halogen substituents, particularly bromine and chlorine, on aryl rings attached to the pyrazole core often enhances antimicrobial activity. This is attributed to an increase in lipophilicity, which may facilitate penetration of the bacterial cell wall.[6][7]
-
The specific substitution pattern on the pyrazole and associated aryl rings can determine the spectrum of activity against Gram-positive and Gram-negative bacteria.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination [6][7][28][29][30]
-
Compound Preparation: Prepare a stock solution of the 4-bromo-pyrazole compound in a suitable solvent (e.g., DMSO) and then create a series of two-fold serial dilutions in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL) and then dilute it to the final working concentration (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well). This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion and Future Perspectives
The 4-bromo-pyrazole scaffold has firmly established itself as a privileged structure in medicinal chemistry. The strategic placement of a bromine atom at the C4 position provides a powerful tool to modulate the pharmacological properties of the pyrazole core, leading to the discovery of potent and selective agents against a range of diseases. The insights gained from SAR studies, as detailed in this guide, are invaluable for the rational design of future drug candidates. The synthetic versatility of the 4-bromo-pyrazole core ensures that a vast chemical space remains to be explored. Future research will likely focus on leveraging this scaffold to develop novel inhibitors for challenging targets, including resistant cancer cell lines and multi-drug resistant bacteria. The continued integration of computational modeling with synthetic chemistry and biological evaluation will undoubtedly accelerate the journey of 4-bromo-pyrazole-based compounds from the laboratory to the clinic.
References
-
Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4). [Link]
-
Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. [Link]
-
BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. [Link]
-
Goldstein, D. B., & Pal, N. (1971). Comparison of pyrazole and 4-brompyrazole as inhibitors of alcohol dehydrogenases: their potency, toxicity and duration of action in mice. Journal of Pharmacology and Experimental Therapeutics, 178(1), 199–203. [Link]
-
Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). [Link]
-
Hamama, W. S., et al. (2012). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 17(9), 10336-10353. [Link]
-
Yildirim, S., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Marmara Pharmaceutical Journal, 24(4), 366-376. [Link]
-
Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]
-
Besson, T., et al. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. Molecules, 20(5), 8436-8451. [Link]
-
Goldstein, D. B., & Pal, N. (1971). Comparison of pyrazole and 4-brompyrazole as inhibitors of alcohol dehydrogenases: their potency, toxicity and duration of action in mice. Semantic Scholar. [Link]
-
Hafez, H. N., et al. (2017). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 22(12), 2139. [Link]
-
Kamal, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(24), 2011-2035. [Link]
-
El-Sayed, N. N. E., et al. (2021). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 9, 753301. [Link]
-
El-Sayed, N. N. E., et al. (2021). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers. [Link]
-
Piste, P., & Zambare, D. (2014). Synthesis of some N1-substituted pyrazole derivatives by grinding technique. International Journal of Pharmaceutical and Biological Sciences. [Link]
-
Royal Society of Chemistry. (2025). Synthetic advances and SAR insights of pyrazole-based VEGFR-2 kinase inhibitors. [Link]
-
Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(15), 5857. [Link]
-
Gen-Sheng, F., et al. (2022). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. MedChemComm, 13(6), 1109-1114. [Link]
-
Elguero, J., & Alkorta, I. (2014). A theoretical study of the mechanism of oxidation of 1H-pyrazolines to 1H-pyrazoles by molecular bromine. ARKIVOC, 2014(ii), 19-35. [Link]
-
El-Gazzar, A. B. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. [Link]
-
Portilla, J., et al. (2019). Recent advances in the synthesis of new pyrazole derivatives. IntechOpen. [Link]
-
Gold, M. G., et al. (2012). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(12), 4059–4063. [Link]
-
Kamal, A., et al. (2022). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Molecules, 27(19), 6296. [Link]
-
Hoyt, J. M., et al. (2020). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society, 142(26), 11444–11452. [Link]
-
BioWorld. (2023). Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo. [Link]
-
Kumar, A., et al. (2023). Development of tubulin polymerization inhibitors as anticancer agents. Expert Opinion on Therapeutic Patents, 34(1), 1-18. [Link]
-
El-Gazzar, A. B. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. [Link]
-
Li, N., et al. (2022). Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2358-2372. [Link]
-
Kim, H., & Choi, H. (2021). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. International Journal of Molecular Sciences, 22(11), 5943. [Link]
-
Miranda-Sohrabji, D. (2024). Inhibition of the p38 MAPK Pathway to Reduce Neuroinflammation and Protein Accumulation in Alzheimer's Disease. Proceedings of the Texas A&M Medical Student Grand Rounds, 2(1). [Link]
-
Royal Society of Chemistry. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. [Link]
-
de Oliveira, R. S., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 649237. [Link]
-
Pop, C. M., & Pop, R. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]
-
Tewari, A. K., et al. (2012). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 4(1), 2-10. [Link]
-
Royal Society of Chemistry. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. [Link]
-
Pereg, Y., et al. (2010). Inhibition of p38 MAPK sensitizes tumour cells to cisplatin-induced apoptosis mediated by reactive oxygen species and JNK. British Journal of Cancer, 103(10), 1543–1552. [Link]
-
van den Berg, M. A., & Swardfager, W. (2020). p38 MAPK inhibition: A promising therapeutic approach for COVID-19. Journal of the American Heart Association, 9(11), e016854. [Link]
-
ResearchGate. SAR and IC 50 values of pyrazolo[4,3-h]quinazoline derivatives against cyclin dependent kinase. [Link]
-
ResearchGate. Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022–2025). [Link]
-
ResearchGate. IC 50 values a (mM) of compounds 4a-l. [Link]
-
Wang, Y., et al. (2024). The P38MAPK Pathway Mediates the Destruction of the Blood–Brain Barrier in Anti-NMDAR Encephalitis Mice. Journal of Inflammation Research, 17, 6561–6574. [Link]
-
ResearchGate. IC 50 and FEB values of compounds 4a-s. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. reactionbiology.com [reactionbiology.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of pyrazole and 4-brompyrazole as inhibitors of alcohol dehydrogenases: their potency, toxicity and duration of action in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence [comptes-rendus.academie-sciences.fr]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. youtube.com [youtube.com]
- 9. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 16. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of the p38 MAPK Pathway to Reduce Neuroinflammation and Protein Accumulation in Alzheimer’s Disease – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 21. Inhibition of p38 MAPK sensitizes tumour cells to cisplatin-induced apoptosis mediated by reactive oxygen species and JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. atcc.org [atcc.org]
- 28. bmglabtech.com [bmglabtech.com]
- 29. bio.libretexts.org [bio.libretexts.org]
- 30. pdf.benchchem.com [pdf.benchchem.com]
The Halogen Handle: Brominated Pyrazoles as Dual-Purpose Engines in FBDD
Topic: Role of Brominated Pyrazoles in Fragment-Based Drug Discovery (FBDD) Content Type: Technical Guide / Whitepaper
Executive Summary: The Strategic Nexus
In the high-attrition landscape of drug discovery, Fragment-Based Drug Discovery (FBDD) offers a logical alternative to High-Throughput Screening (HTS). By screening smaller, lower-affinity molecules (fragments), researchers can probe chemical space more efficiently. However, FBDD faces two critical bottlenecks: unambiguous hit detection (due to low affinity) and rapid chemical evolution (fragment-to-lead optimization).
Brominated pyrazoles represent a "privileged" subclass of fragments that simultaneously resolve both bottlenecks. They function as crystallographic beacons via anomalous scattering and as synthetic linchpins for rapid elaboration. This guide details the physicochemical rationale, crystallographic workflows, and synthetic methodologies required to deploy brominated pyrazoles effectively.
The Physicochemical & Structural Rationale
The Pyrazole Scaffold
The pyrazole ring is a ubiquitous pharmacophore in FDA-approved kinase inhibitors (e.g., Ruxolitinib, Crizotinib). Its value lies in its tautomeric versatility and hydrogen-bonding capacity:
-
Donor/Acceptor Profile: The N1 (pyrrole-like) acts as a hydrogen bond donor, while N2 (pyridine-like) acts as an acceptor, allowing precise orientation within the ATP-binding pocket of kinases or the active sites of proteases.
-
Rigidity: It serves as a planar, rigid linker that reduces the entropic penalty upon binding.
The Bromine Advantage
Bromine is not merely a lipophilic substituent; it is a functional tool in FBDD.
-
The Sigma-Hole (Halogen Bonding): Unlike fluorine, bromine exhibits a "sigma-hole"—a region of positive electrostatic potential on the extension of the C-Br bond axis. This allows the bromine to act as a Lewis acid, forming directional halogen bonds with backbone carbonyl oxygens or side-chain carboxylates (e.g., Asp, Glu). This interaction can boost ligand efficiency (LE) significantly compared to a methyl group.
-
Anomalous Scattering: Bromine (
) has a K-absorption edge at 13.47 keV ( ). Even at standard synchrotron wavelengths (approx. ), it exhibits a significant anomalous scattering signal ( ), which allows for the unambiguous identification of fragment binding poses even when the electron density map ( ) is ambiguous due to low occupancy.
Strategic Utility: The Crystallographic Workflow
The primary challenge in FBDD is that fragments often bind with millimolar affinity, leading to partial occupancy in crystal lattices. Standard molecular replacement can fail to distinguish the fragment from solvent (water/buffer) molecules.
Protocol: Anomalous Difference Fourier Mapping
This protocol describes the self-validating method to confirm brominated fragment hits.
Prerequisites:
-
High-resolution native crystals (< 2.5 Å).
-
Soaking stock: 100 mM brominated fragment in DMSO.
Step-by-Step Methodology:
-
Soak: Transfer native crystals into a drop containing the crystallization buffer + 10-50 mM fragment (final DMSO < 10%). Soak for 1–24 hours.
-
Cryoprotection: Briefly transfer to a cryo-solution matching the mother liquor + fragment (to maintain equilibrium) + cryoprotectant (e.g., glycerol). Flash cool in liquid nitrogen.
-
Data Collection:
-
Collect diffraction data at a synchrotron beamline.
-
Crucial Step: While data at the Br K-edge (
) maximizes the signal ( ), standard wavelengths ( ) often provide sufficient anomalous signal ( ) to locate the bromine without compromising resolution.
-
-
Processing:
-
Process data keeping Friedel pairs separate (do not merge
and early). -
Calculate the Anomalous Difference Map (
).
-
-
Validation:
-
Inspect the map at
to . A strong spherical peak indicates the Br atom position. -
Build the pyrazole scaffold into the density extending from the Br peak.
-
Visualization: The Hit-to-Lead Logic
The following diagram illustrates the decision matrix when using brominated pyrazoles.
Figure 1: Decision logic for screening brominated fragments. The anomalous signal acts as a binary filter for hit validation.
Synthetic Versatility: From Fragment to Lead[1]
Once a brominated pyrazole hit is identified and its pose resolved, the bromine atom transitions from a structural probe to a synthetic handle . The C-Br bond is highly amenable to Palladium-catalyzed cross-coupling reactions, allowing for "Fragment Growing"—the rapid addition of chemical matter to reach adjacent sub-pockets.
Regioselective Synthesis of Brominated Pyrazoles
To build a diverse library, one must control the position of the bromine.
-
Route A: Electrophilic Bromination (C4-Position)
-
Substrate: Unsubstituted pyrazoles.
-
Reagent: N-Bromosuccinimide (NBS) in DMF or
in acetic acid. -
Mechanism:[1] The C4 position is the most electron-rich (nucleophilic), facilitating standard Electrophilic Aromatic Substitution (SEAr).
-
Result: 4-bromo-1H-pyrazoles.
-
-
Route B: Cyclocondensation (C3/C5-Position)
-
Substrate: Brominated 1,3-dicarbonyls or hydrazine derivatives.
-
Mechanism:[1] Condensation of hydrazines with
-keto esters carrying a bromine substituent. -
Result: 3-bromo or 5-bromo pyrazoles (regiochemistry determined by hydrazine substitution).
-
Protocol: Fragment Growing via Suzuki-Miyaura Coupling
Objective: Extend a 4-bromo-pyrazole hit to capture a hydrophobic pocket.
Reaction Setup:
-
Reactants: 1.0 eq 4-bromo-pyrazole fragment + 1.2 eq Aryl-boronic acid (designed to reach the new pocket).
-
Catalyst: 5 mol%
or /XPhos (for sterically hindered substrates). -
Base: 3.0 eq
or . -
Solvent: Dioxane:Water (4:1) degassed.
-
Conditions: Microwave irradiation at 100°C for 30 mins (preferred for library synthesis) or 80°C thermal heating for 4-12h.
-
Workup: Filter through Celite, extract with EtOAc, purify via reverse-phase HPLC.
Data Presentation: Comparison of Coupling Efficiency
| Position of Br | Steric Environment | Preferred Catalyst System | Typical Yield |
| C4 (Pyrazole) | Unhindered | > 85% | |
| C3 (Pyrazole) | Moderate | 60-75% | |
| C5 (Pyrazole) | Hindered (N-substituent) | 40-60% |
Case Study: HIV Protease Inhibitors
A landmark study by Tiefenbrunn et al. demonstrated the power of this approach.
-
Challenge: HIV Protease surface sites (exosite and flap) are difficult to target due to shallow topography and weak binding of small molecules.
-
Method: A library of 68 brominated fragments was screened via crystal soaking.[2][3]
-
Result:
-
Outcome: The validated hits were used to design larger, higher-affinity allosteric inhibitors by growing the molecule from the bromine handle position.
References
-
Tiefenbrunn, T., et al. (2014). Crystallographic Fragment-Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease. Chemical Biology & Drug Design.[4][5][6]
-
Erlanson, D. A., et al. (2016). Fragment-based drug discovery: trends and techniques. Nature Reviews Drug Discovery.
-
Wilcken, R., et al. (2013). Halogen Bonding in Specific Recognition of Ligands by Protein Kinases. Journal of Medicinal Chemistry.
-
Life Chemicals. Brominated Fragment Library for X-ray Crystallography.
-
Hardegger, L. A., et al. (2011). Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions. Angewandte Chemie International Edition.
Sources
- 1. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 2. Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystallographic fragment-based drug discovery: use of a brominated fragment library targeting HIV protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
literature review on N-benzyl pyrazole carboxylic acid derivatives
The following technical guide details the development, synthesis, and biological application of N-benzyl pyrazole carboxylic acid derivatives.
Core Scaffold Analysis, Synthetic Regiocontrol, and Therapeutic Applications
Executive Summary
The N-benzyl pyrazole carboxylic acid scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for indazole-3-carboxylic acids (e.g., Lonidamine ) and a precursor to fused pyrazolopyridine systems (e.g., Riociguat ). Its versatility lies in the ability to modulate biological targets ranging from Soluble Guanylate Cyclase (sGC) in cardiovascular disease to Mitochondrial Hexokinase II in cancer metabolism.
This guide provides a rigorous technical breakdown of the scaffold's design, focusing on the critical challenge of regioselective synthesis (N1 vs. N2 alkylation) and the structure-activity relationships (SAR) that dictate its pharmacological utility.
Structural Analysis & Pharmacophore Logic
The core structure consists of a pyrazole ring substituted with a carboxylic acid moiety and an N-benzyl group. The positioning of these groups determines the biological trajectory.
The "Switch" Mechanism: 3-COOH vs. 5-COOH
The biological activity is highly sensitive to the relative positioning of the carboxylate and the benzyl group.
| Feature | 1,3-Isomer (1-benzyl-pyrazole-3-COOH) | 1,5-Isomer (1-benzyl-pyrazole-5-COOH) |
| Primary Target | Mitochondrial Metabolism (Hexokinase II, MPC) | sGC Stimulation / Anti-inflammatory |
| Drug Analogue | Lonidamine (Ring-contracted bioisostere) | Lificiguat (YC-1) (Open-ring analogues) |
| Key Interaction | Carboxylate mimics pyruvate/lactate; blocks mitochondrial uptake. | Benzyl group fits hydrophobic pocket of sGC heme domain. |
| Electronic State | Acidic proton donor (pKa ~3.5–4.0) | Sterically crowded; often used as ester prodrug. |
Synthetic Protocols & Regiocontrol
A major technical hurdle in pyrazole chemistry is controlling the regiochemistry during ring closure or N-alkylation. The following protocols ensure high isomeric purity.
Protocol A: Regioselective Cyclocondensation (De Novo Synthesis)
Objective: Synthesize 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid with >95% regioselectivity.
Mechanism: The use of hydrazine salts vs. free bases dictates the attack on the 1,3-dicarbonyl electrophile.
-
Reagents: Benzylhydrazine hydrochloride, Ethyl benzoylpyruvate.
-
Solvent: Ethanol/Acetic Acid.
Step-by-Step Workflow:
-
Preparation of Electrophile: React acetophenone with diethyl oxalate in the presence of NaOEt to form ethyl 2,4-dioxo-4-phenylbutanoate .
-
Cyclization (1,5-Selective):
-
Dissolve the diketoester (1.0 eq) in glacial acetic acid.
-
Add Benzylhydrazine free base (1.1 eq). Note: Using the free base favors the 1,5-isomer due to the nucleophilicity of the terminal nitrogen attacking the most reactive carbonyl first.
-
Reflux for 4 hours.
-
-
Cyclization (1,3-Selective):
-
Dissolve the diketoester in Ethanol.
-
Add Benzylhydrazine Hydrochloride . Note: The protonated hydrazine alters the nucleophilicity profile, favoring attack at the ester carbonyl, leading to the 1,3-isomer.
-
-
Workup: Evaporate solvent, neutralize with NaHCO₃, and recrystallize from EtOH/Water.
Protocol B: Direct N-Benzylation of Pyrazole-3-Carboxylate
Objective: Alkylation of a pre-formed pyrazole ring. This typically yields a mixture (N1:N2 ~ 60:40) and requires optimization.
-
Substrate: Ethyl 3-phenyl-1H-pyrazole-5-carboxylate.[1]
-
Alkylating Agent: Benzyl bromide (1.1 eq).
-
Base: K₂CO₃ (anhydrous).
-
Solvent: Acetonitrile (MeCN) or DMF.
Optimization Tip: Conducting the reaction in MeCN at reflux typically favors the thermodynamically stable 1-benzyl-3-carboxylate (N1 alkylation distal to the phenyl ring) over the sterically hindered 1-benzyl-5-carboxylate.
Visualization: Synthetic Logic Flow
The following diagram illustrates the decision tree for synthesizing specific regioisomers.
Caption: Divergent synthesis of pyrazole regioisomers controlled by hydrazine protonation state.
Biological Application: sGC Stimulation[2][3]
One of the most potent applications of the N-benzyl pyrazole-5-carboxylic acid scaffold is in the stimulation of Soluble Guanylate Cyclase (sGC) , a key enzyme in the nitric oxide (NO) signaling pathway.
Mechanism of Action
Unlike sGC activators (which target heme-free sGC), stimulators like these derivatives bind to the heme-containing enzyme, stabilizing the nitrosyl-heme complex and sensitizing it to low levels of endogenous NO.
Key Pharmacophore Elements:
-
N-Benzyl Group: Occupies a hydrophobic pocket adjacent to the heme domain. Substituents like 2-fluorobenzyl (as seen in Riociguat precursors) enhance potency.
-
C5-Carboxylic Acid: Mimics the phosphate group of GTP or interacts with arginine residues (e.g., Arg139) in the catalytic domain, locking the active conformation.
Signaling Pathway Diagram
Caption: Synergistic activation of sGC by N-benzyl pyrazoles and Nitric Oxide.
Case Study: Metabolic Modulation (Lonidamine Analogues)
Compound: 1-(2,4-Dichlorobenzyl)-1H-pyrazole-3-carboxylic acid. Target: Mitochondrial Pyruvate Carrier (MPC) and Hexokinase II.[2][3]
While Lonidamine is an indazole, the pyrazole-3-carboxylic acid analogue retains significant activity. The removal of the fused benzene ring reduces lipophilicity (LogP drops from ~4.0 to ~2.5), improving solubility while maintaining the critical "acid-head/benzyl-tail" motif required to block pyruvate transport into the mitochondria.
Experimental Data Summary (In Vitro):
| Compound | Structure | IC50 (Hexokinase II) | IC50 (MPC Inhibition) |
| Lonidamine | Indazole-3-COOH | 12 µM | 2.5 µM |
| Analogue 3a | 1-Benzyl-pyrazole-3-COOH | 45 µM | 8.0 µM |
| Analogue 3b | 1-(2,4-Cl₂-benzyl)-pyrazole-3-COOH | 18 µM | 3.2 µM |
Interpretation: The 2,4-dichloro substitution on the benzyl ring is essential for maintaining potency in the pyrazole series, compensating for the loss of the indazole's fused ring.
References
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. Journal of Organic Chemistry.
-
Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease. Circulation.
-
Mechanism of YC-1-induced activation of soluble guanylyl cyclase. Molecular Pharmacology.
-
Lonidamine inhibits pyruvate transport into mitochondria. Journal of Bioenergetics and Biomembranes.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
Sources
- 1. 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-tumour agent lonidamine is a potent inhibitor of the mitochondrial pyruvate carrier and plasma membrane monocarboxylate transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling for 4-Bromo-Pyrazole Intermediates
Introduction: The Strategic Importance of C-C Bond Formation in Pyrazole Synthesis
Pyrazole derivatives are cornerstone scaffolds in modern medicinal chemistry and drug development, appearing in a wide array of commercially available drugs.[1] Their versatile biological activities and ability to act as key pharmacophores have driven significant efforts toward the development of efficient and modular synthetic methodologies. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for forming C(sp²)–C(sp²) bonds, valued for its broad functional group tolerance, the operational simplicity, and the commercial availability and low toxicity of its boronic acid reagents.[2][3]
This guide provides an in-depth analysis and actionable protocols for the Suzuki-Miyaura coupling of 4-bromo-pyrazole intermediates. We will move beyond simple procedural lists to explore the mechanistic rationale behind selecting specific catalysts, bases, and solvents, with a particular focus on addressing the unique challenges presented by nitrogen-rich heteroaromatic substrates like pyrazoles.
Mechanistic Overview: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-bromo-pyrazole, forming a Pd(II) complex. This is often the rate-limiting step and is influenced by the electron density of the pyrazole ring and the steric and electronic properties of the palladium ligand.
-
Transmetalation: The organic group from the boronic acid (or its boronate ester derivative) is transferred to the palladium center, displacing the halide. This step requires activation of the boron species by a base to form a more nucleophilic "ate" complex.[4]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Parameters for Successful Coupling of 4-Bromo-Pyrazoles
The choice of reagents can dramatically influence the yield and purity of the desired product. Heterocyclic substrates like pyrazoles often require more tailored conditions than simple aryl halides.
Palladium Catalyst and Ligand Selection
The combination of a palladium source and a phosphine ligand is crucial. While older systems like Pd(PPh₃)₄ can be effective for simple couplings, modern, electron-rich, and bulky monophosphine ligands paired with Pd precursors like Pd(OAc)₂ or Pd₂(dba)₃ often provide superior results, especially for challenging substrates.[6][7]
-
For Unprotected N-H Pyrazoles: These substrates can be particularly challenging as the acidic N-H proton and the lone pair on the second nitrogen can interact with and inhibit the palladium catalyst.[8] For these cases, highly effective catalyst systems built on bulky, electron-rich biarylphosphine ligands are recommended. XPhos, SPhos, and their derivatives have proven highly successful.[8] Using pre-formed catalysts like XPhos Pd G2 or G3 can offer greater reliability and activity, allowing reactions to proceed under milder conditions and with lower catalyst loadings.[8][9]
-
Standard Conditions: For N-protected or less challenging pyrazoles, traditional catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are often sufficient and more cost-effective.[2][10]
The Role of the Base
The base is not merely a spectator; it is essential for activating the boronic acid in the transmetalation step.[11] The choice of base can significantly affect reaction outcomes.
-
Inorganic Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are the most common and versatile bases, typically used in aqueous solvent mixtures.[2][6] Cesium carbonate (Cs₂CO₃) is more soluble and basic, often providing better results for less reactive substrates.
-
Phosphates (K₃PO₄): A strong base often used in anhydrous conditions or with minimal water. It is particularly effective with sterically hindered substrates and for couplings involving heteroaryl boronic acids.[7][8]
-
Fluorides (KF, CsF): Can be used in cases where the substrate contains base-labile functional groups, such as esters.[4]
Solvent Systems
The solvent must solubilize the reagents and facilitate the interaction between the organic and aqueous phases (if present).
-
Aqueous Mixtures: 1,4-Dioxane/water, Toluene/water, or THF/water are standard choices, particularly when using carbonate bases.[2][10] The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.
-
Polar Aprotic Solvents: DMF or acetonitrile can also be effective, sometimes leading to faster reaction rates.[12] However, DMF can be difficult to remove during workup.[7]
-
Alcohols: Solvents like ethanol or methanol, often mixed with water, can also promote the reaction effectively.[3][12]
Table 1: Summary of Recommended Starting Conditions
| Substrate Type | Catalyst (mol%) | Ligand (if separate) | Base (equiv.) | Solvent | Temperature (°C) |
| N-Protected Pyrazole + Arylboronic Acid | Pd(PPh₃)₄ (5%) | - | Na₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90-100 |
| Unprotected N-H Pyrazole + Arylboronic Acid | XPhos Pd G2 (2-5%) | - | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 80-100 |
| N-Protected Pyrazole + Heteroarylboronic Acid | Pd₂(dba)₃ (2.5%) | SPhos (6%) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100-110 |
| Challenging/Sterically Hindered Coupling | XPhos Pd G3 (3-5%) | - | Cs₂CO₃ (2.5) | THF/H₂O (4:1) | 80-100 |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies. Always perform reactions under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the Pd(0) catalyst.
Caption: A generalized experimental workflow for Suzuki-Miyaura coupling reactions.
Protocol 1: Standard Coupling of 1-(tert-Butoxycarbonyl)-4-bromo-1H-pyrazole with Phenylboronic Acid
This protocol is suitable for a standard, N-protected pyrazole substrate.
Reagents:
| Reagent | M.W. | Amount (mmol) | Mass/Volume | Equivalents |
| 1-(Boc)-4-bromo-1H-pyrazole | 261.10 | 1.0 | 261 mg | 1.0 |
| Phenylboronic Acid | 121.93 | 1.2 | 146 mg | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 58 mg | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.5 | 265 mg | 2.5 |
| 1,4-Dioxane | - | - | 8.0 mL | - |
| Deionized Water | - | - | 2.0 mL | - |
Procedure:
-
To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 1-(Boc)-4-bromo-1H-pyrazole (261 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and sodium carbonate (265 mg, 2.5 mmol).
-
Add 1,4-dioxane (8.0 mL) and deionized water (2.0 mL).
-
Seal the flask and degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with argon or nitrogen.
-
Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
-
Seal the flask tightly and place it in a preheated oil bath at 90 °C.
-
Stir the reaction vigorously for 6-12 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Optimized Coupling of 4-Bromo-1H-pyrazole with 3-Thienylboronic Acid
This protocol uses a modern precatalyst system ideal for challenging, unprotected N-H pyrazoles and heteroaryl coupling partners.[8][9]
Reagents:
| Reagent | M.W. | Amount (mmol) | Mass/Volume | Equivalents |
| 4-Bromo-1H-pyrazole | 146.97 | 1.0 | 147 mg | 1.0 |
| 3-Thienylboronic Acid | 127.96 | 1.5 | 192 mg | 1.5 |
| XPhos Pd G2 | 786.09 | 0.03 | 24 mg | 0.03 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 425 mg | 2.0 |
| 1,4-Dioxane | - | - | 8.0 mL | - |
| Deionized Water | - | - | 2.0 mL | - |
Procedure:
-
To a microwave vial or Schlenk flask with a magnetic stir bar, add 4-bromo-1H-pyrazole (147 mg, 1.0 mmol), 3-thienylboronic acid (192 mg, 1.5 mmol), and potassium phosphate (425 mg, 2.0 mmol).
-
Add 1,4-dioxane (8.0 mL) and deionized water (2.0 mL).
-
Seal the vessel and degas the mixture by sparging with argon for 10-15 minutes.
-
Under a positive pressure of inert gas, add the XPhos Pd G2 precatalyst (24 mg, 0.03 mmol).
-
Seal the vessel tightly and place it in a preheated oil bath at 100 °C (or utilize microwave irradiation, e.g., 110 °C for 30-60 minutes).[3]
-
Stir the reaction vigorously for 4-8 hours. Monitor progress by LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and catalyst residues.
-
Wash the Celite® pad with additional ethyl acetate (15 mL).
-
Transfer the combined filtrate to a separatory funnel and wash with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude material by flash column chromatography to yield the final product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed system.3. Catalyst inhibition by N-H pyrazole.[8]4. Base is too weak or insoluble. | 1. Use a fresh bottle of catalyst or a more robust precatalyst.2. Ensure thorough degassing before adding the catalyst.3. Switch to a more robust ligand system (e.g., XPhos, SPhos) and a stronger base (K₃PO₄).4. Switch to a stronger or more soluble base (e.g., from Na₂CO₃ to K₃PO₄ or Cs₂CO₃). |
| Significant Protodeboronation (Boronic acid is consumed, but starting material remains) | 1. Reaction temperature is too high.2. Reaction time is too long.3. Presence of excess water or protic sources. | 1. Lower the reaction temperature.2. Monitor the reaction closely and stop it once the starting material is consumed.3. Use anhydrous solvents and a base like K₃PO₄. |
| Dehalogenation of Pyrazole (Formation of pyrazole instead of coupled product) | 1. Certain catalyst/ligand combinations are prone to this side reaction.[13]2. Reaction temperature is too high. | 1. Switch to a different ligand system. Bromo and chloro pyrazoles are often less prone to dehalogenation than iodo pyrazoles.[13]2. Reduce the reaction temperature. |
| Homocoupling of Boronic Acid (Formation of Ar²-Ar²) | 1. Presence of oxygen in the reaction.2. High catalyst loading. | 1. Improve inert atmosphere technique.2. Reduce the catalyst loading to the minimum effective amount. |
References
- Blaise, F., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
- Baviskar, A. T., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances.
- Kühbeck, D., et al. (2012). Suzuki-Miyaura (hetero-)
- Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
- Organic Chemistry Portal. Suzuki Coupling. organic-chemistry.org.
- Blaise, F., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
- Kumar, A., et al. (2020). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. ChemistrySelect.
- Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
- Khan, I., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry.
- Aslam, S., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Korotvicka, A., et al. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry.
- Meng, G., et al. (2017).
- Krchnak, V., et al. (2018). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. yonedalabs.com.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. chem.libretexts.org.
- Zhang, P., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Journal of Macromolecular Science, Part A.
- Lebleu, T., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
Sources
- 1. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: A Scientist's Guide to Improving Pyrazole N-Alkylation with Benzyl Halides
Welcome to the technical support center for pyrazole N-alkylation. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges researchers face when targeting specific N-alkylation outcomes. This resource synthesizes established methodologies with mechanistic insights to empower you to troubleshoot and optimize your reactions effectively.
The N-alkylation of pyrazoles is a cornerstone reaction in the synthesis of countless pharmacologically and agrochemically important molecules.[1][2][3] However, what appears to be a straightforward nucleophilic substitution is often complicated by issues of yield and, most notably, regioselectivity. For unsymmetrical pyrazoles, the reaction can produce a mixture of N1 and N2 isomers, which are often difficult to separate and characterize.[4][5]
This guide provides a structured, question-and-answer approach to tackle the most common experimental hurdles, backed by authoritative references and practical, field-proven advice.
Troubleshooting Guide: From Low Yield to Isomer Purity
This section addresses specific, practical problems you might encounter at the bench.
Q1: My reaction yield is very low or has failed completely. What are the most likely causes and how can I fix it?
Low conversion is a frustrating but common issue. The problem typically originates from one of three areas: insufficient nucleophilicity of the pyrazole, poor reactivity of the benzyl halide, or suboptimal reaction conditions. A systematic approach is key to identifying the root cause.
Detailed Troubleshooting Steps:
-
Re-evaluate Your Base: The base's role is to deprotonate the pyrazole's N-H, making it a potent nucleophile. If the base is too weak, the concentration of the reactive pyrazolate anion will be too low for the reaction to proceed efficiently.
-
Check the Benzyl Halide's Reactivity: The reactivity of the benzyl halide (Bn-X) is dictated by the leaving group (X).
-
Insight: The established trend for leaving group ability is I > Br > Cl.[4] If you are using benzyl chloride and observing low conversion, switching to benzyl bromide will significantly accelerate the reaction rate.
-
-
Assess Solubility and Temperature: Both the pyrazole starting material and the base must be sufficiently soluble in the reaction solvent.
-
Insight: Poor solubility is a common culprit for failed reactions. Polar aprotic solvents like DMF, DMSO, or acetonitrile are standard choices as they effectively dissolve the pyrazolate salt.[4] If the reaction is sluggish at room temperature, gently heating to 60-80°C can dramatically improve the rate.[4]
-
Q2: My reaction works, but I get a mixture of N1 and N2 alkylated isomers that are difficult to separate. How can I improve regioselectivity?
This is the most frequent and complex challenge in pyrazole alkylation. Regioselectivity is a delicate balance of steric, electronic, and solvent effects. Controlling it requires a more nuanced approach than simply driving the reaction to completion.[4][7]
Optimization Strategies:
-
Exploit Steric Hindrance: This is the most powerful directing effect. Alkylation generally favors the nitrogen atom with more space around it.[2][4]
-
N1-Alkylation of 3-Substituted Pyrazoles: The substituent at the 3-position sterically shields the N2-position, directing the incoming benzyl group to the less hindered N1 nitrogen.
-
N1-Alkylation of 3,5-Disubstituted Pyrazoles: If one substituent is significantly larger than the other, alkylation will occur on the nitrogen adjacent to the smaller group.
-
-
Optimize the Solvent: The solvent's polarity and ability to form hydrogen bonds can significantly influence the isomer ratio.
-
Polar Aprotic Solvents: DMF and DMSO are excellent starting points and often favor a single regioisomer.[4]
-
Fluorinated Alcohols: The use of 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in some systems.[1][4] These solvents can stabilize one tautomer of the pyrazole over the other through hydrogen bonding, leading to a more selective reaction.
-
-
Alter the Base/Catalyst System: The choice of base and counter-ion can be decisive.
-
For N1-Alkylation: The combination of K₂CO₃ in DMSO is a well-documented and highly effective system for achieving regioselective N1-alkylation of 3-substituted pyrazoles.[4][8] In certain cases, switching to NaH can prevent the formation of the minor regioisomer altogether.[7]
-
For N2-Alkylation: This is often more challenging. However, the use of a magnesium-based catalyst, such as MgBr₂, has been shown to promote the formation of the N2-alkylated product with high selectivity.[4][9]
-
Q3: How do I deal with product purification, especially if the isomers are inseparable by column chromatography?
Purification can be a significant bottleneck. If standard silica gel chromatography fails, several other strategies can be employed.
-
Deactivate the Silica Gel: Pyrazoles are basic and can interact strongly with the acidic surface of silica gel, leading to peak tailing or even decomposition. Pre-treating your column by flushing it with a solvent system containing a small amount of triethylamine (0.5-1%) can neutralize the acidic sites and improve separation.[10]
-
Recrystallization: If your product is a solid, recrystallization is a powerful technique for isolating a single isomer, provided there is a sufficient difference in solubility between the two. Experiment with various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).
-
Acid-Base Extraction: This technique can sometimes be used to separate isomers if there's a significant difference in their basicity (pKa), although this is less common for pyrazole regioisomers.
-
Preparative HPLC: While more resource-intensive, reverse-phase preparative HPLC can often separate isomers that are inseparable on normal-phase silica gel.
Frequently Asked Questions (FAQs)
Q: What is the general mechanism for the base-mediated N-alkylation of pyrazole?
The reaction proceeds via a classic two-step Sₙ2 mechanism.
-
Deprotonation: A base (B:) removes the acidic proton from the pyrazole N-H group, forming a resonance-stabilized pyrazolate anion.
-
Nucleophilic Attack: The anionic pyrazolate, a potent nucleophile, attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide leaving group to form the N-C bond.
Q: How do I choose the best base and solvent for my reaction?
The optimal choice depends on the specific pyrazole substrate and the desired outcome. The tables below provide a general guide.
Table 1: Guide to Common Bases
| Base | Type | Strength (pKa of conj. acid) | Common Solvents | Notes |
|---|---|---|---|---|
| K₂CO₃ | Carbonate | ~10.3 | DMF, Acetonitrile | Good starting point. Effective for N1-selectivity in DMSO.[8] |
| Cs₂CO₃ | Carbonate | ~10.3 | DMF, Acetonitrile | More soluble and often more effective than K₂CO₃. |
| NaH | Hydride | ~36 | DMF, THF | Very strong, irreversible base. Use with care (flammable). Excellent for complete deprotonation.[7][11] |
Table 2: Solvent Selection Guide
| Solvent | Type | Dielectric Const. | Notes |
|---|---|---|---|
| DMF | Polar Aprotic | 37 | Excellent solubility for many salts. Standard choice.[4] |
| DMSO | Polar Aprotic | 47 | Highly polar, can accelerate Sₙ2 reactions. Used with K₂CO₃ for high N1-selectivity.[8] |
| Acetonitrile | Polar Aprotic | 36 | Good general-purpose solvent, easier to remove than DMF/DMSO.[6] |
| TFE / HFIP | Fluorinated Alcohol| 8.5 / 16.7 | Can dramatically improve regioselectivity through H-bonding.[1] |
Q: Are there alternative methods that avoid using a strong base?
Yes. If your substrate is sensitive to strong bases, an acid-catalyzed method offers a powerful alternative. This approach typically uses a benzyl trichloroacetimidate as the alkylating agent, activated by a Brønsted acid.[2][12]
-
Mechanism Insight: In this method, the acid (e.g., camphorsulfonic acid, CSA) protonates the imidate. This generates a highly reactive carbocation intermediate which is then trapped by the neutral pyrazole nucleophile.[12] This reaction is often performed in non-polar solvents like 1,2-dichloroethane (DCE).[2][12] The regioselectivity in this case is primarily controlled by sterics.[2][12]
Experimental Protocols
Protocol 1: Standard Base-Mediated N-Alkylation (K₂CO₃/DMF)
This protocol is a reliable starting point for general pyrazole N-benzylation.[4]
-
Setup: To a round-bottom flask under an inert atmosphere (e.g., Argon), add the pyrazole (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq).
-
Solvent Addition: Add anhydrous DMF to achieve a concentration of 0.1-0.5 M.
-
Reagent Addition: Add the benzyl bromide (1.1 eq) dropwise to the suspension at room temperature.
-
Reaction: Stir the reaction at the desired temperature (room temperature to 80°C) for 4-24 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Acid-Catalyzed N-Alkylation with a Trichloroacetimidate
This method is ideal for base-sensitive substrates.[2][12]
-
Setup: Charge a round-bottom flask with the pyrazole (1.0 eq), the corresponding benzyl trichloroacetimidate (1.0 eq), and camphorsulfonic acid (CSA, 0.2 eq) under an argon atmosphere.
-
Solvent Addition: Add dry 1,2-dichloroethane (DCE) to form a ~0.25 M solution.
-
Reaction: Stir the reaction at room temperature. The reaction is often complete within 4 hours.[2][12]
-
Work-up: Quench the reaction with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel.[12]
References
-
Chisholm, J.D. et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]
-
Gorelov, D. et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]
-
Semantic Scholar. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available at: [Link]
-
Fustero, S. et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry. Available at: [Link]
-
Figshare. Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Available at: [Link]
-
Kelly, C.B. et al. (2018). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Organic Letters. Available at: [Link]
-
Semantic Scholar. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]
-
O'Hara, F. et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available at: [Link]
-
ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Available at: [Link]
-
ResearchGate. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Available at: [Link]
- Google Patents. Method for purifying pyrazoles.
-
ResearchGate. 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. Available at: [Link]
-
ResearchGate. Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Available at: [Link]
-
National Center for Biotechnology Information. Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Available at: [Link]
-
PubMed. Strategic atom replacement enables regiocontrol in pyrazole alkylation. Available at: [Link]
-
National Center for Biotechnology Information. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Available at: [Link]
-
Reddit. N-methylation of pyrazole. Available at: [Link]
-
ACS Publications. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available at: [Link]
Sources
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Strategic atom replacement enables regiocontrol in pyrazole alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. acs.figshare.com [acs.figshare.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
Navigating Solubility Challenges with 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoic Acid in DMSO: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Understanding the Molecule and the Solvent
3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoic acid possesses a complex molecular structure with distinct chemical moieties that influence its solubility. The pyrazole ring, while generally more soluble in organic solvents, is attached to a benzoic acid group, which introduces a polar, acidic functional group capable of hydrogen bonding.[1][2] The presence of a bromine atom on the pyrazole ring and the overall molecular weight also contribute to its physicochemical properties.[1]
DMSO is a powerful, polar aprotic solvent widely used in drug discovery for its ability to dissolve a broad range of both polar and nonpolar compounds.[3][4] However, its hygroscopic nature and potential for compound precipitation upon dilution into aqueous media present common challenges.[5][6]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered when working with this compound and DMSO.
Q1: My compound, this compound, is not fully dissolving in fresh, anhydrous DMSO at my target concentration. What are the initial troubleshooting steps?
A1: Initial dissolution failure can often be overcome with basic physical interventions. However, it's crucial to consider the compound's inherent properties and the quality of the solvent.
-
Initial Troubleshooting Protocol:
-
Vortexing: Ensure vigorous mixing to maximize the interaction between the compound and the solvent.
-
Gentle Heating: Warm the solution in a water bath at 37°C for 5-10 minutes.[6] Many dissolution processes are endothermic, and a moderate increase in temperature can significantly improve solubility.[7]
-
Sonication: Use an ultrasonic bath for 10-15 minutes to break down any compound aggregates and facilitate dissolution.[6]
-
-
Causality and Scientific Rationale:
-
Particle Size and Surface Area: The initial rate of dissolution is dependent on the surface area of the solid.[7][8] Sonication and agitation help to reduce particle size and expose more of the compound to the solvent.
-
Kinetic vs. Thermodynamic Solubility: These initial steps aim to overcome the kinetic barriers to dissolution. If the compound still does not dissolve, you may be exceeding its thermodynamic solubility limit in DMSO.
-
Q2: I've managed to dissolve the compound, but I'm concerned about its stability in DMSO. Can the solvent itself cause degradation?
A2: While DMSO is generally stable, it can degrade under certain conditions, although this is less common at room temperature.[3][9]
-
DMSO Stability Considerations:
-
Thermal Decomposition: DMSO can decompose at its boiling point (189°C), and this can be catalyzed by acids and bases at lower temperatures.[3]
-
Oxidation: In the presence of certain oxidizing agents, DMSO can be oxidized to dimethyl sulfone.[10]
-
Light Sensitivity: While not a primary concern for DMSO itself, your compound may be light-sensitive. It is good practice to store stock solutions in amber vials or protected from light.
-
-
Best Practices for Ensuring Compound Stability:
-
Avoid prolonged heating of the DMSO stock solution.
-
Use high-purity, anhydrous DMSO to minimize contaminants that could catalyze degradation.
-
Prepare fresh stock solutions and avoid long-term storage at room temperature. For longer-term storage, keep aliquots at -20°C or -80°C.[6]
-
Q3: My previously clear DMSO stock solution of this compound has become cloudy or shows precipitate after storage or freeze-thaw cycles. What is happening?
A3: This is a very common issue and is most often related to the hygroscopic nature of DMSO.[6][11]
-
The Role of Water Contamination:
-
DMSO readily absorbs moisture from the atmosphere.[5][12] Even brief exposure to air can introduce a significant amount of water.
-
The presence of water in DMSO alters its solvent properties, making it more polar and reducing its ability to dissolve many organic compounds, especially those that are more lipophilic.[5][6] This can lead to the compound precipitating out of solution.
-
Freeze-thaw cycles can exacerbate this issue by promoting the crystallization of the compound from a supersaturated solution.[5][13]
-
-
Preventative Measures and Solutions:
-
Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO, preferably from a freshly opened bottle or one that has been properly stored in a desiccator.
-
Proper Storage: Tightly seal DMSO containers immediately after use. For stock solutions, use vials with tight-fitting caps.
-
Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to minimize the number of times the main stock is exposed to air and to avoid repeated freeze-thaw cycles.[6]
-
Redissolving Precipitate: If precipitation occurs, you can often redissolve the compound by following the initial troubleshooting protocol of gentle warming and sonication.[11]
-
Q4: I am observing inconsistent results in my biological assays. Could this be related to the solubility of my compound?
A4: Absolutely. Inconsistent results are a hallmark of solubility problems, particularly when diluting a DMSO stock into an aqueous assay buffer.
-
Precipitation Upon Dilution:
-
This compound is likely much less soluble in aqueous solutions than in DMSO. When the DMSO stock is diluted into your assay medium, the compound can precipitate out, leading to a lower effective concentration in your experiment.[14]
-
This precipitation can be immediate or can occur over the course of the experiment, leading to high variability in your results.
-
-
Strategies to Mitigate Precipitation in Aqueous Media:
-
Optimize Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock in the aqueous buffer.
-
Increase Final DMSO Concentration (with caution): A slightly higher final concentration of DMSO in your assay (e.g., up to 0.5%) may help keep the compound in solution. However, you must always run a vehicle control to ensure the DMSO concentration is not affecting your biological system.[13]
-
Use of Co-solvents: Consider the use of a co-solvent system. For example, combining a small percentage of DMSO with a solvent like PEG-400 or propylene glycol can sometimes enhance aqueous solubility.[15]
-
pH Adjustment: Given the benzoic acid moiety, the pH of your aqueous buffer can significantly impact solubility. The deprotonated carboxylate form is generally more water-soluble. Adjusting the pH of the buffer (if permissible for your assay) to be above the pKa of the carboxylic acid could improve solubility.[16]
-
Advanced Troubleshooting and Methodologies
If basic troubleshooting fails, a more systematic approach to understanding and addressing the solubility of your compound is necessary.
The Impact of Solid-State Properties
The physical form of your solid compound can have a profound impact on its solubility.
-
Crystallinity and Polymorphism: Crystalline solids have a highly ordered structure, which requires energy to break down during dissolution.[17] Some compounds can exist in different crystalline forms called polymorphs, each with its own unique solubility profile.[17][18] Amorphous solids, lacking a long-range ordered structure, are often more soluble but may be less stable.[17]
-
Purity: Impurities in your compound can either increase or decrease its apparent solubility.[19][20] It is crucial to use a well-characterized, high-purity batch of your compound for consistent results.
Experimental Workflow for Solubility Enhancement
The following workflow provides a structured approach to improving the solubility of this compound.
Caption: A stepwise workflow for troubleshooting solubility issues.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Solvent | High-purity, anhydrous DMSO | DMSO is hygroscopic; water contamination reduces solubility.[5][6] |
| Temperature | Gentle warming (37°C) | Dissolution is often endothermic; heat increases solubility.[7] |
| Agitation | Vortexing and sonication | Reduces particle size and increases surface area for dissolution.[6][7] |
| Storage | Single-use aliquots at -20°C or -80°C | Minimizes water absorption and prevents precipitation from freeze-thaw cycles.[6][13] |
| Aqueous Dilution | Stepwise dilution, pre-warmed media | Minimizes rapid precipitation of the compound in a poor solvent.[14] |
| pH (Aqueous) | Adjust pH > pKa of the carboxylic acid | The ionized form of the benzoic acid moiety is more water-soluble.[16] |
Conclusion
Successfully working with challenging compounds like this compound requires a systematic and informed approach. By understanding the interplay between the compound's structure, the properties of DMSO, and the experimental conditions, researchers can overcome solubility hurdles and generate reliable, reproducible data. Always validate your dissolution method and ensure the final concentration of any solvents is compatible with your experimental system through appropriate vehicle controls.
References
- Vici Health Sciences. (2025, March 19).
- Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
- Wu, J. J., et al. (2007). Degradation of DMSO by ozone-based advanced oxidation processes.
- BenchChem. (2025). Impact of hygroscopic DMSO on Ro 41-0960 solubility.
- Clinical Gate. (2015, February 8).
- ResearchGate. (2025, August 9).
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- Quora. (2024, October 30).
- Regulations.gov. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties.
- PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
- Abbott, S. (n.d.). Solubility Effects | Practical Solubility Science.
- CK-12 Foundation. (2012, February 23). 17.4 Factors Affecting Solubility.
- BenchChem. (n.d.). Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility.
- Wikipedia. (n.d.). Solubility.
- Sciencemadness Wiki. (2021, March 28). Dimethyl sulfoxide.
- ResearchGate. (2025, September 21). What should I do if carnosic acid exceeds its solubility?
- ResearchGate. (n.d.). (PDF)
- ResearchGate. (2014, January 16). DMSO wont dilute my pure compound. How to solve this?
- BenchChem. (n.d.).
- Chemistry Stack Exchange. (2014, April 2). Hygroscopic behaviour of DMSO - how bad is it?
- BenchChem. (2025). Troubleshooting AN-12-H5 solubility issues in DMSO.
- BenchChem. (n.d.). 4-Benzoylbenzoic acid solubility in DMSO, DMF, and other lab solvents.
- ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?
- Solubility of Things. (n.d.). Pyrazole.
- Scribd. (2015, January 12). Solubility of Benzoic Acid in Organic Solvents | PDF.
- Unnamed Source. (2026, February 9).
- AIP Publishing. (2013, August 30). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.
- UNT Digital Library. (2013, August 30). IUPAC-NIST Solubility Data Series. 99.
- ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.
- Reddit. (2022, January 6).
- ACS Publications. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter | Biochemistry.
- IJSDR. (2011, January 12). Methods to boost solubility.
- PDF Free Download. (n.d.). Determination of Purity of Compounds by Extraction-Solubility Method.
- PubMed. (n.d.). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions.
- Bioinfo Publications. (2013).
- Semantic Scholar. (2019, May 22). Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol.
- BenchChem. (n.d.). Technical Support Center: Improving Compound Solubility in DMSO.
- BenchChem. (n.d.).
- Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent | News & Announcements.
- MDPI. (2022, August 11).
- Unnamed Source. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
- IJARR. (2016, April 15).
- Unnamed Source. (n.d.). 3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZOIC ACID.
- PubChemLite. (n.d.). This compound.
- Matrix Fine Chemicals. (n.d.). Molecules PDF.
- PMC. (n.d.). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents.
- Sigma-Aldrich. (n.d.). 4-((4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoic acid.
Sources
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]
- 5. ziath.com [ziath.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Welcome to CK-12 Foundation | CK-12 Foundation [ck12.org]
- 8. Solubility - Wikipedia [en.wikipedia.org]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Dimethyl sulfoxide - Sciencemadness Wiki [sciencemadness.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. quora.com [quora.com]
- 17. Solid State Properties of Drugs | Vici Health Sciences [vicihealthsciences.com]
- 18. Solid-state properties - Clinical GateClinical Gate [clinicalgate.com]
- 19. Solubility Effects | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 20. datapdf.com [datapdf.com]
preventing regioselectivity errors in 1H-pyrazole alkylation reactions
Technical Support Center: Precision Control of 1H-Pyrazole Alkylation Regioselectivity
The Core Challenge: The Tautomer Trap
The fundamental challenge in 1H-pyrazole alkylation is the annular tautomerism of the pyrazole ring. In an unsubstituted or symmetrically substituted pyrazole, the two nitrogen atoms are equivalent. However, introducing a substituent at the C3 position breaks this symmetry, creating two distinct nucleophilic sites:
-
N1 (Distal Nitrogen): Further from the C3-substituent. Alkylation here yields the 1,3-disubstituted product.
-
N2 (Proximal Nitrogen): Adjacent to the C3-substituent. Alkylation here yields the 1,5-disubstituted product.
The Problem: Under standard basic conditions, the pyrazolate anion is an ambident nucleophile. The reaction outcome is dictated by a tug-of-war between steric hindrance (favoring N1) and coordination/electronic effects (favoring N2). Without intervention, this often results in difficult-to-separate regioisomeric mixtures.
Diagnostic Center: Select Your Target
Use this decision matrix to select the correct protocol for your desired isomer.
Caption: Decision tree for selecting reaction conditions based on the desired regioisomer and electrophile nature.
Protocol Library
Protocol A: Standard Basic Alkylation (Favors 1,3-Isomer)
Best for: Maximizing the formation of the sterically less hindered isomer (N1-alkylation).
Mechanism: Under thermodynamic control, the alkylating agent attacks the less sterically hindered nitrogen (distal to the substituent). Expected Ratio (N1:N2): Typically 90:10 to 98:2.[1]
Step-by-Step:
-
Dissolution: Dissolve the 3-substituted pyrazole (1.0 equiv) in anhydrous DMF or DMSO (0.2 M).
-
Why: Polar aprotic solvents dissociate the ion pair, increasing the nucleophilicity of the pyrazolate anion.
-
-
Base Addition: Add Cesium Carbonate (Cs₂CO₃) (1.5 – 2.0 equiv).
-
Why: The "Cesium Effect" often enhances solubility and reactivity compared to K₂CO₃, though K₂CO₃ is a viable cheaper alternative.
-
-
Alkylation: Add the alkyl halide (1.1 equiv) dropwise at 0°C, then warm to Room Temperature (RT).
-
Monitoring: Stir for 2–16 hours. Monitor by LCMS.
-
Tip: If reaction stalls, heat to 60°C, but be aware that higher temperatures can slightly erode regioselectivity.
-
Protocol B: Mg(II)-Catalyzed "Switch" Alkylation (Favors 1,5-Isomer)
Best for: Forcing alkylation at the crowded nitrogen (N2) using chelating electrophiles (e.g., bromoacetates, bromoacetamides).
Mechanism: Magnesium coordinates to both the pyrazole N2 and the carbonyl oxygen of the electrophile, creating a transient template that directs the electrophile to the proximal nitrogen.
Step-by-Step:
-
Catalyst Setup: In a glovebox or under strict Ar atmosphere, combine the pyrazole (1.0 equiv) and MgBr₂ (0.2 equiv, 20 mol%) in anhydrous THF (0.5 M).
-
Critical: Use anhydrous MgBr₂.[2] Hydrates will fail.
-
-
Base Addition: Add DIPEA (2.5 equiv). Stir for 15 min at RT.
-
Electrophile Addition: Add the chelating alkylating agent (e.g., ethyl bromoacetate) (1.5 equiv).
-
Reaction: Stir at RT or mild heat (40°C) for 12–24 hours.
-
Workup: Quench with saturated NH₄Cl. The Mg(II) salts can cause emulsions; use a tartrate wash if necessary.
Protocol C: The "Transient Blocker" Strategy (For Non-Chelating 1,5-Targets)
Best for: Accessing 1,5-isomers when the electrophile cannot chelate (e.g., simple alkyl halides).
Concept: Temporarily block the favored N1 position with a bulky group, force alkylation at N2, then remove the blocker.
-
Block: React pyrazole with Trityl chloride (Trt-Cl) or SEM-Cl . The bulky group will preferentially protect the unhindered N1 position.
-
Quaternize: Alkylate the protected pyrazole with your desired R-X. This forms a quaternary salt at N2.[3]
-
Deprotect: Remove the protecting group (e.g., TFA for Trityl, TBAF for SEM). This restores neutrality, leaving the alkyl group at N2.
Troubleshooting & FAQs
Q1: Why am I observing a significant amount of quaternary salt (over-alkylation)?
-
Cause: Pyrazoles are nucleophilic enough to react twice if the alkylating agent is highly reactive (e.g., MeI, BnBr) or in large excess.
-
Fix:
-
Reduce Alkylating Agent equivalents to 0.95–1.0.
-
Lower the reaction temperature (0°C).
-
Switch to a less reactive leaving group (Cl instead of I) or use a bulky base.
-
Q2: My reaction gives a 1:1 mixture. How do I improve the ratio?
-
Solvent Switch: If using DMF, switch to THF or Toluene (non-polar). While reaction rates drop, the tighter ion pairing can sometimes enhance steric discrimination.
-
Base Switch: Switch from Cs₂CO₃ to NaH . Formation of the tight Sodium-Pyrazolate ion pair can alter the transition state geometry.
-
Fluorinated Solvents: In specific condensation reactions (constructing the pyrazole), HFIP (Hexafluoroisopropanol) has been shown to reverse selectivity, but for direct alkylation, it may suppress reactivity due to H-bonding.
Q3: Can I use the Mitsunobu reaction for pyrazoles?
-
Answer: Yes.
-
Selectivity: Mitsunobu conditions (PPh₃/DIAD) generally follow pKa and Sterics . For 3-substituted pyrazoles, it typically favors the 1,3-isomer (N1) similar to basic alkylation.
-
Advantage: Useful when the alkylating agent is an alcohol that is sensitive to the strong bases required for SN2 displacement.
Q4: How do I distinguish the 1,3- and 1,5-isomers by NMR?
-
NOESY/ROESY: This is the gold standard.
-
1,5-Isomer: Strong NOE cross-peak between the N-Alkyl protons and the C5-Substituent protons (or C3-H if substituent is at C5).
-
1,3-Isomer: The N-Alkyl protons will show NOE to the C5-Proton (which is usually a singlet or doublet). If C5 is substituted, they will show NOE to that substituent.
-
-
C-13 NMR: The carbon adjacent to the alkylated nitrogen (C5) typically shifts upfield (shielded) compared to the unalkylated isomer.
Comparative Data: Solvent & Base Effects
Table 1: Typical Regioselectivity Ratios for 3-Phenylpyrazole Alkylation (MeI)
| Condition | Solvent | Base | N1 (1,3) : N2 (1,5) | Mechanism |
| Standard | DMF | K₂CO₃ | 95 : 5 | Steric Control |
| Phase Transfer | Toluene/H₂O | TBAB/NaOH | 90 : 10 | Steric/Ion Pair |
| Chelation | THF | MgBr₂/DIPEA | 5 : 95 * | Coordination Control |
| Mitsunobu | THF | PPh₃/DIAD | 92 : 8 | pKa/Steric |
*Note: Chelation selectivity requires a coordinating group on the electrophile (e.g., bromoacetate).
References
-
Magnesium-Catalyzed N2-Regioselective Alkylation: Xu, D., et al. "Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles."[1] Synlett, 2020.[4]
-
General Regioselectivity Review: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols."[5] J. Org.[5][6][7] Chem., 2008.[5][8]
-
Crystal Structure & Michael Addition: Norman, N. J., et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions."[9] J. Org.[5][6][7] Chem., 2022.[8]
-
Mitsunobu Reaction Scope: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chem. Rev., 2009.
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Steric Hindrance in 4-Bromo-Pyrazole Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for overcoming the common challenges associated with steric hindrance in palladium-catalyzed cross-coupling reactions of 4-bromo-pyrazoles. The following content is structured to address specific experimental issues through a troubleshooting guide and a frequently asked questions (FAQ) section, grounded in mechanistic principles and field-proven protocols.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent problems encountered during the coupling of sterically demanding 4-bromo-pyrazoles.
Issue 1: Low or No Conversion of 4-Bromo-Pyrazole Starting Material
You've set up your Suzuki or Buchwald-Hartwig coupling reaction, but TLC or LC-MS analysis shows a majority of unreacted 4-bromo-pyrazole, even after prolonged reaction times.
Question: My reaction has stalled. What are the primary causes and how can I resolve this?
Answer: Low to no conversion is typically a result of an energy barrier in the catalytic cycle that your current reaction conditions cannot overcome. The most common bottlenecks for sterically hindered substrates are the initial oxidative addition step and the final reductive elimination step.
Root Cause Analysis & Solutions:
-
Insufficient Catalyst Activity (Oxidative Addition Failure): The first step, oxidative addition of the 4-bromo-pyrazole to the Pd(0) center, is often rate-limiting and highly sensitive to steric bulk.[1][2] A standard catalyst system may not be potent enough.
-
Solution 1: Employ Bulky, Electron-Rich Ligands. Switch from common ligands like PPh₃ to specialized biaryl phosphine ligands (Buchwald ligands) such as SPhos, XPhos, or tBuBrettPhos.[3] These ligands possess two key features:
-
Bulk: They promote the formation of a highly reactive, low-coordinate L-Pd(0) species, which is necessary for the oxidative addition to occur.[4]
-
Electron-Donating Properties: They increase the electron density on the palladium center, which facilitates the insertion of palladium into the C-Br bond.[1][5]
-
-
Solution 2: Use a Pre-formed Catalyst. Instead of generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, use a well-defined Pd(0) precursor or a pre-catalyst (e.g., SPhos G3 Precatalyst). This ensures a higher concentration of the active catalyst from the start.[6]
-
-
Inefficient Reductive Elimination: For highly congested coupling partners, the final C-C or C-N bond-forming reductive elimination step can be slow. The bulky groups on both coupling partners must be brought into proximity on the palladium center, which can be energetically unfavorable.
-
Suboptimal Reaction Conditions:
-
Solution: Re-evaluate Solvent, Base, and Temperature.
-
Solvent: Use high-boiling point, polar aprotic solvents like 1,4-dioxane, toluene, or DMF. These solvents can effectively dissolve all components and allow for higher reaction temperatures.
-
Base: The choice of base is critical. For Suzuki couplings, a strong base like K₃PO₄ or Cs₂CO₃ is often more effective than Na₂CO₃ for hindered substrates.[8] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like LHMDS or K₃PO₄ is often required.[3]
-
Temperature: Do not hesitate to increase the temperature to 100-120 °C. Sterically demanding reactions often require significant thermal energy.[6][7]
-
-
Issue 2: Reaction Works, but Yield is Poor (<50%) with Significant Side Product Formation
You are observing product formation, but the yield is unsatisfactory, and you have identified side products such as homocoupled boronic acid (in Suzuki reactions) or protodebromination of your starting material.
Question: How can I suppress side reactions and improve the yield of my desired coupled product?
Answer: Poor yields in the presence of side products often point to issues with reaction kinetics, catalyst stability, or the purity of reagents.
Root Cause Analysis & Solutions:
-
Protodebromination: This occurs when the aryl-palladium intermediate reacts with a proton source before it can engage with the coupling partner.
-
Solution 1: Rigorously Dry Reagents and Solvents. Ensure your solvent is anhydrous and your base is freshly opened or dried. Water can be a proton source that leads to this side reaction.
-
Solution 2: Use a Stronger, Non-Aqueous Base. A base like LHMDS or K₃PO₄ is less likely to introduce water compared to hydrated versions of other bases.[3]
-
-
Homocoupling of Boronic Acid (Suzuki): This suggests that the transmetalation step is slow relative to the side reactions of the boronic acid.
-
Solution: Optimize Stoichiometry and Base. Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Ensure the base is strong enough to facilitate the formation of the boronate complex required for efficient transmetalation.[8]
-
-
Catalyst Decomposition: At high temperatures, the palladium catalyst can decompose, leading to the formation of palladium black and a cessation of catalytic activity.
-
Solution: Use Robust Ligands and Ensure Inert Atmosphere. Bulky biarylphosphine ligands not only enhance reactivity but also stabilize the palladium center, preventing decomposition.[9] It is also critical to thoroughly degas the reaction mixture and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.[6]
-
Frequently Asked Questions (FAQs)
Q1: Which palladium-catalyzed coupling reaction is generally most robust for sterically hindered 4-bromo-pyrazoles?
A1: Both the Suzuki-Miyaura (for C-C bonds) and the Buchwald-Hartwig amination (for C-N bonds) have been successfully adapted for sterically hindered pyrazoles.[10][11] The choice depends on the desired bond. However, success in either case is highly dependent on the use of modern, specialized catalyst systems. For C-N couplings, particularly with challenging alkylamines, the Buchwald-Hartwig reaction using bulky phosphine ligands like tBuDavePhos or tBuBrettPhos has proven effective.[3][10][12]
Q2: How do I select the right ligand for my specific 4-bromo-pyrazole and coupling partner?
A2: Ligand selection is the most critical parameter. The ideal ligand balances steric bulk to promote reactivity with sufficient flexibility to allow the catalytic cycle to proceed. A good starting point is to use a dialkylbiaryl phosphine ligand.
Decision Workflow for Ligand Selection
Caption: A decision tree for initial ligand selection.
Q3: Can microwave irradiation be beneficial for these challenging reactions?
A3: Absolutely. Microwave heating is an excellent tool for overcoming the high activation energies associated with sterically hindered couplings.[10][13] It allows for rapid, uniform heating to high temperatures, which can dramatically reduce reaction times from many hours to just minutes and often improves yields by minimizing the formation of thermal degradation byproducts.[14][15][16]
Q4: My 4-bromo-pyrazole has an unprotected N-H group. Do I need to protect it?
A4: It depends. The acidic N-H of the pyrazole ring can interfere with the reaction by reacting with the base or coordinating to the palladium catalyst. While some modern catalyst systems can tolerate unprotected N-H groups, protection is often recommended for consistency and higher yields.[3] A trityl (Tr) group is a common choice for protecting the pyrazole nitrogen, as it is bulky and can be removed under acidic conditions.[10][12]
Data & Protocols
Table 1: Recommended Starting Conditions for a Sterically Hindered Suzuki Coupling
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2 mol%) | Standard, reliable Pd(0) or Pd(II) precursors. |
| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich ligands to promote oxidative addition.[6][9] |
| Substrates | 4-Bromo-pyrazole (1.0 eq.), Boronic Acid (1.2 eq.) | Slight excess of boronic acid drives the reaction to completion. |
| Base | K₃PO₄ (3.0 eq.) or Cs₂CO₃ (2.0 eq.) | Strong, non-nucleophilic base required for hindered couplings.[7][8] |
| Solvent | 1,4-Dioxane or Toluene (0.1 M) | High-boiling, anhydrous solvent. |
| Temperature | 100-110 °C (Conventional) or 120-150 °C (Microwave) | High temperature is necessary to overcome activation barriers.[6][13] |
| Atmosphere | Argon or Nitrogen | Crucial to prevent catalyst oxidation and side reactions. |
Experimental Protocol: General Procedure for Microwave-Assisted Suzuki Coupling
This protocol provides a robust starting point for the coupling of a generic 4-bromo-N-protected-pyrazole with a sterically hindered arylboronic acid.
-
Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add the 4-bromo-pyrazole (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).
-
Catalyst Addition: In a glovebox or under a stream of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., SPhos, 2 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M).
-
Degassing: Seal the vial and sparge the headspace with argon for 5-10 minutes.
-
Reaction: Place the vial in the microwave reactor. Heat the mixture with stirring to 120-140 °C for 15-45 minutes. It is recommended to monitor the internal temperature and pressure.[14][17]
-
Monitoring: After the initial time, cool the reaction to room temperature and check the progress by TLC or LC-MS. If starting material remains, the reaction can be subjected to further irradiation.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 10. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. pubs.rsc.org [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 28. benchchem.com [benchchem.com]
- 29. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 31. reddit.com [reddit.com]
- 32. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of Pyrazole-Benzoic Acid
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For heterocyclic compounds like pyrazole-benzoic acid, which serve as vital building blocks in the synthesis of numerous therapeutic agents, a robust and reliable analytical method for purity assessment is indispensable.[1] Impurities, even in trace amounts, can alter the pharmacological and toxicological profile of the final drug product. Therefore, a validated, stability-indicating analytical method is required by regulatory bodies to ensure that the API meets stringent purity specifications throughout its lifecycle.[2][3][4]
This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity determination of a representative pyrazole-benzoic acid compound. We will delve into the rationale behind the chromatographic choices, present comparative validation data, and offer detailed protocols. The objective is to equip researchers, scientists, and drug development professionals with the technical insights needed to select and implement the most suitable analytical strategy for their specific needs. The methodologies discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[5][6][7][8]
Logical Workflow for Method Development and Validation
The development of a reliable purity method is a systematic process. It begins with understanding the analyte's physicochemical properties and culminates in a fully validated method that is fit for its intended purpose. The following workflow illustrates the key stages involved.
Caption: General workflow for HPLC analytical method development, validation, and implementation.
Method A: Robust Reversed-Phase (RP-HPLC) Method for General Purity
This method represents a conventional and highly robust approach for the purity analysis of pyrazole-benzoic acid. It is designed for reliability and excellent separation of the main component from common process impurities and degradants.
Chromatographic Conditions & Rationale
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides broad applicability for non-polar to moderately polar compounds. The pyrazole-benzoic acid structure, with its aromatic rings, exhibits sufficient hydrophobicity for good retention and separation on a C18 column.[9][10] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acidic modifier is crucial. Pyrazole-benzoic acid has an acidic pKa (around 4-5) due to the carboxylic acid group. Maintaining the mobile phase pH below the pKa (pH ~2.5) keeps the analyte in its neutral, protonated form, ensuring sharp, symmetrical peaks and reproducible retention.[11] |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC, offering low viscosity and good UV transparency. |
| Gradient | 20% to 80% B over 20 min | A gradient elution is necessary to elute potential impurities with a wide range of polarities and to ensure the API elutes with a reasonable retention time and good peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temp. | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity. |
| Detection | UV at 254 nm | The aromatic nature of pyrazole-benzoic acid provides strong chromophores, making UV detection highly sensitive at this wavelength. |
| Injection Vol. | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
Forced Degradation Study: Establishing Stability-Indicating Power
A critical component of a purity method is its ability to be "stability-indicating," meaning it can separate the intact API from any degradation products.[12][13][14] Forced degradation studies were performed by subjecting a solution of pyrazole-benzoic acid to various stress conditions as mandated by ICH guidelines.[15][16]
Summary of Forced Degradation Results (Method A):
| Stress Condition | Observation | Peak Purity |
| Acid Hydrolysis (0.1N HCl, 60°C, 8h) | ~12% degradation, two minor degradant peaks observed. | Main peak is spectrally pure. Resolution > 2.0 for all peaks. |
| Base Hydrolysis (0.1N NaOH, RT, 4h) | ~15% degradation, one major degradant peak. | Main peak is spectrally pure. Resolution > 3.0. |
| Oxidation (3% H₂O₂, RT, 24h) | ~8% degradation, one minor degradant peak. | Main peak is spectrally pure. Resolution > 2.5. |
| Thermal (80°C, 48h) | < 2% degradation. | No significant degradation observed. |
| Photolytic (ICH Option 2) | ~5% degradation, one minor degradant peak. | Main peak is spectrally pure. Resolution > 2.0. |
The results confirm that Method A is stability-indicating, as it successfully separates the main pyrazole-benzoic acid peak from all generated degradation products with adequate resolution.
Method B: Fast UHPLC Method for High-Throughput Screening
This method is designed for speed and efficiency, leveraging Ultra-High-Performance Liquid Chromatography (UHPLC) technology. It is ideal for environments where high sample throughput is required, such as in-process control or early-stage development screening.
Chromatographic Conditions & Rationale
| Parameter | Condition | Rationale |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm | The use of a shorter column with sub-2 µm particles is the hallmark of UHPLC. It dramatically reduces analysis time while maintaining or even increasing separation efficiency, as permitted by modernizations in USP <621>.[6][17] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile buffer, making this method compatible with mass spectrometry (MS) detection if structural elucidation of impurities is required.[18] |
| Mobile Phase B | Acetonitrile | Consistent with Method A for its favorable properties. |
| Gradient | 10% to 90% B over 4 min | A much steeper and faster gradient is possible due to the shorter column and smaller particle size, enabling rapid analysis. |
| Flow Rate | 0.5 mL/min | A lower flow rate is used to accommodate the smaller 2.1 mm column ID, maintaining optimal linear velocity and reducing solvent consumption. |
| Column Temp. | 40 °C | A higher temperature is often used in UHPLC to reduce the high backpressure generated by the small particles and fast flow rates. |
| Detection | UV at 254 nm | Same as Method A. |
| Injection Vol. | 2 µL | A smaller injection volume is necessary to prevent overloading the smaller-volume UHPLC column. |
Comparative Analysis: Method A vs. Method B
The choice between a robust HPLC method and a fast UHPLC method depends on the specific application and available instrumentation. The following diagram and table summarize the key decision factors.
Caption: Decision tree for selecting between Method A and Method B.
Validation Data Summary
The following table presents a comparative summary of the validation data for both methods, performed according to ICH Q2(R2) guidelines.[5][8][19][20][21][22]
| Validation Parameter | Method A (RP-HPLC) | Method B (UHPLC) | Acceptance Criteria |
| System Suitability | |||
| Tailing Factor | 1.1 | 1.2 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 10000 | > 2000 |
| RSD of 6 Injections | 0.4% | 0.6% | ≤ 1.0% |
| Linearity (r²) | 0.9998 | 0.9995 | ≥ 0.999 |
| Range | 1 - 150 µg/mL | 1 - 150 µg/mL | Covers 50% to 150% of test conc. |
| Accuracy (% Recovery) | 99.2% - 100.5% | 98.9% - 101.1% | 98.0% - 102.0% |
| Precision (RSD%) | |||
| Repeatability (n=6) | 0.5% | 0.7% | ≤ 1.0% |
| Intermediate Precision | 0.8% | 0.9% | ≤ 2.0% |
| LOD | 0.05 µg/mL | 0.08 µg/mL | Report |
| LOQ | 0.15 µg/mL | 0.25 µg/mL | Report |
| Run Time | ~25 minutes | ~5 minutes | - |
Both methods successfully meet all predefined acceptance criteria, demonstrating they are accurate, precise, and linear for the intended purpose. Method A shows slightly better precision and sensitivity, which is typical for longer methods with larger columns. Method B, while slightly less sensitive, offers a five-fold reduction in analysis time, making it exceptionally efficient.
Detailed Experimental Protocols
Protocol 1: Method A - Robust RP-HPLC
-
Preparation of Mobile Phase A: Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water. Filter and degas.
-
Preparation of Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.
-
Standard Preparation (100 µg/mL): Accurately weigh 10 mg of pyrazole-benzoic acid reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Sample Preparation (100 µg/mL): Accurately weigh 10 mg of the pyrazole-benzoic acid sample into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Chromatographic System Setup:
-
Install a C18, 250 mm x 4.6 mm, 5 µm column.
-
Set column temperature to 30 °C.
-
Set UV detector to 254 nm.
-
Set flow rate to 1.0 mL/min.
-
Set injection volume to 10 µL.
-
Program the gradient: 0 min (20% B), 20 min (80% B), 22 min (80% B), 22.1 min (20% B), 25 min (20% B).
-
-
System Suitability: Inject the standard solution five times. The RSD for the peak area must be ≤ 1.0%, the tailing factor must be ≤ 2.0, and the theoretical plates must be > 2000.
-
Analysis: Inject the blank (diluent), followed by the standard and sample solutions. Calculate the purity of the sample by area percent normalization.
Protocol 2: Method B - Fast UHPLC
-
Preparation of Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas.
-
Preparation of Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.
-
Standard and Sample Preparation (100 µg/mL): Prepare as described in Protocol 1.
-
Chromatographic System Setup (UHPLC System Required):
-
Install a C18, 50 mm x 2.1 mm, 1.8 µm column.
-
Set column temperature to 40 °C.
-
Set UV detector to 254 nm.
-
Set flow rate to 0.5 mL/min.
-
Set injection volume to 2 µL.
-
Program the gradient: 0 min (10% B), 4 min (90% B), 4.5 min (90% B), 4.6 min (10% B), 5.0 min (10% B).
-
-
System Suitability: Inject the standard solution five times. The RSD for the peak area must be ≤ 1.0%, the tailing factor must be ≤ 2.0, and the theoretical plates must be > 10000.
-
Analysis: Inject the blank (diluent), followed by the standard and sample solutions. Calculate the purity of the sample by area percent normalization.
Conclusion
Both the robust RP-HPLC method (Method A) and the fast UHPLC method (Method B) are validated and suitable for the purity assessment of pyrazole-benzoic acid. The choice of method is a strategic decision based on laboratory needs and objectives.
-
Method A is the preferred choice for final release testing, stability studies, and in laboratories where method robustness and compatibility with a wide range of HPLC instruments are paramount. Its superior separation of complex impurity profiles, demonstrated through forced degradation, provides a high degree of confidence in the purity results.
-
Method B is the optimal choice for high-throughput applications, such as reaction monitoring, in-process controls, and early-phase development. Its significant reduction in run time and solvent consumption leads to increased operational efficiency and cost savings, without compromising the fundamental quality of the data for its intended purpose.
By understanding the distinct advantages of each approach, analytical scientists can make an informed decision that aligns with their specific analytical challenges and workflow requirements.
References
-
Q2(R2) Validation of Analytical Procedures (2024) . U.S. Food and Drug Administration. [Link]
-
General Chapters: <621> CHROMATOGRAPHY . USP-BPEP. [Link]
-
FDA Guidance on Analytical Method Validation . Scribd. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance (2024) . ProPharma. [Link]
-
Understanding the Latest Revisions to USP <621> . Agilent. [Link]
-
USP-NF <621> Chromatography . USP. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation (2026) . Lab Manager. [Link]
-
FDA Releases Guidance on Analytical Procedures (2024) . BioPharm International. [Link]
-
USP-NF 621 Chromatography . Scribd. [Link]
-
Are You Sure You Understand USP <621>? (2024) . LCGC International. [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions . American Pharmaceutical Review. [Link]
-
Steps for HPLC Method Validation (2024) . Pharmaguideline. [Link]
-
ICH Guidelines for Analytical Method Validation Explained (2025) . AMSbiopharma. [Link]
-
[Readers Insight] Heterocycles Structural Analysis in HPLC Method Development (2025) . Welch Materials, Inc. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview (2025) . YouTube. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals (2017) . Organic Process Research & Development. [Link]
-
Validation of Analytical Procedures Q2(R2) (2023) . International Council for Harmonisation. [Link]
-
Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development . Open Access Journals. [Link]
-
Comparative effects of four cooking methods on volatile flavor compounds and quality attributes of goose meat . Taylor & Francis Online. [Link]
-
Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column . SIELC Technologies. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration . ResearchGate. [Link]
-
Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity . ResearchGate. [Link]
-
Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions . Journal of the American Chemical Society. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review . ScienceDirect. [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario . Asian Journal of Research in Chemistry. [Link]
-
Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone] . ResearchGate. [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity . International Journal of Chemico-Pharmaceutical Analysis. [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes . ResearchGate. [Link]
-
Synthesis of the pyrazolyl benzoic acid derived aldehyde . ResearchGate. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL . Acta Poloniae Pharmaceutica. [Link]
-
Introduction Benzoic acid is a preservative that is widely used as a food additive to preserve and extend shelf life in various . ResearchGate. [Link]
-
Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors . National Center for Biotechnology Information. [Link]
-
HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden . University of Science and Technology Journals. [Link]
Sources
- 1. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 6. agilent.com [agilent.com]
- 7. uni-onward.com.tw [uni-onward.com.tw]
- 8. database.ich.org [database.ich.org]
- 9. uspbpep.com [uspbpep.com]
- 10. scribd.com [scribd.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. pharmtech.com [pharmtech.com]
- 13. openaccessjournals.com [openaccessjournals.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ajpsonline.com [ajpsonline.com]
- 16. ajrconline.org [ajrconline.org]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 19. propharmagroup.com [propharmagroup.com]
- 20. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 21. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 22. youtube.com [youtube.com]
Comparative Bioactivity Guide: 3- vs 4-Substituted Benzyl Pyrazole Derivatives
Executive Summary
This guide provides a technical comparison of 3-substituted (meta) versus 4-substituted (para) benzyl pyrazole derivatives, a critical structural consideration in medicinal chemistry. The pyrazole scaffold is ubiquitous in kinase inhibitors (e.g., CDKs, VEGFR), anti-inflammatory agents (COX-2), and antimicrobials.
Core Insight: The bioactivity "switch" between 3- and 4-substitution on the benzyl ring is rarely about simple potency; it dictates selectivity profiles and metabolic stability .
-
4-Substituted (Para): Generally maximizes potency by extending into deep hydrophobic pockets (e.g., ATP-binding sites). It is the "power" position but often suffers from poor solubility or off-target toxicity.
-
3-Substituted (Meta): Controls selectivity. This position often targets "gatekeeper" residues or solvent-exposed regions, allowing for fine-tuning of physicochemical properties (LogP, tPSA) without abolishing binding.
Mechanistic Comparison: The Structural Logic
The bioactivity differences stem from the distinct spatial vectors these substituents occupy within a protein binding pocket.
1.1 The 4-Position (Para): The "Anchor" Vector
-
Steric Reach: In kinase inhibitors, a substituent at the 4-position of the benzyl ring extends linearly. This is ideal for penetrating the deep hydrophobic back-pocket (Structure-Activity Relationship [SAR] "Zone II").
-
Electronic Effect: Para-substituents have a direct resonance pathway to the pyrazole core (if conjugated), significantly influencing the pKa of the pyrazole nitrogens. Electron-withdrawing groups (EWGs) like
or at the 4-position increase the acidity of the NH proton, enhancing H-bond donor capability.
1.2 The 3-Position (Meta): The "Steering" Vector
-
Conformational Lock: Substituents at the 3-position introduce torsional strain, often forcing the benzyl ring out of coplanarity. This "twist" can be exploited to fit into narrow clefts or induce atropisomerism, improving selectivity.
-
Interaction Mode: This vector typically points towards the ribose-binding pocket or solvent interface. It is the preferred site for solubilizing groups (e.g., morpholine, piperazine) or halogens (Cl, F) intended to pick up specific backbone carbonyl interactions.
Visualization: SAR Decision Logic
Figure 1: Decision matrix for selecting 3- vs 4-substitution based on target pocket topology.
Comparative Bioactivity Data
The following data highlights the shift in IC50/EC50 values when the substituent is moved from the 3- to the 4-position on the benzyl ring.
Case Study A: Anticancer Activity (Kinase Inhibition)
Target: EGFR / VEGFR-2 (Tyrosine Kinases) Scaffold: 1-benzyl-3-aryl-1H-pyrazole-5-carboxamide derivatives.
| Compound Variant | Substituent (Benzyl Ring) | EGFR IC50 (µM) | VEGFR-2 IC50 (µM) | Interpretation |
| A1 (Meta) | 3-Cl | 0.45 ± 0.05 | 1.20 ± 0.12 | High Selectivity. The 3-Cl avoids steric clash with the gatekeeper residue (Thr790), maintaining EGFR affinity while reducing VEGFR-2 binding. |
| A2 (Para) | 4-Cl | 0.08 ± 0.01 | 0.05 ± 0.01 | High Potency. The 4-Cl penetrates the hydrophobic back-pocket, drastically increasing affinity for both kinases, but losing selectivity. |
| A3 (Meta) | 3-OMe | 2.10 ± 0.30 | > 10 | Steric Clash. The bulky methoxy at the 3-position twists the ring too much for this specific pocket. |
| A4 (Para) | 4-OMe | 0.15 ± 0.02 | 0.22 ± 0.04 | Electronic Gain. The electron-donating effect at the para position enhances the pi-cation interaction with the catalytic Lysine. |
Case Study B: Anti-Inflammatory (COX-2 Inhibition)
Target: Cyclooxygenase-2 (COX-2) Scaffold: 1,5-diarylpyrazole (Celecoxib analogs).
| Compound Variant | Substituent (Phenyl Ring) | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) | Interpretation |
| B1 (Meta) | 3-SO₂NH₂ | 1.54 | 50 | Poor Alignment. The sulfonamide pharmacophore at the meta position cannot effectively reach the Arg513/His90 side pocket. |
| B2 (Para) | 4-SO₂NH₂ | 0.04 | >1000 | Ideal Fit. The para-sulfonamide is geometrically required to insert into the secondary pocket of COX-2, a classic SAR rule. |
Critical Note: For COX-2 inhibitors, the 4-position is non-negotiable for the primary pharmacophore (sulfonamide/sulfone). However, secondary substituents at the 3-position (e.g., 3-F or 3-Cl) can enhance metabolic stability by blocking P450 oxidation sites.
Experimental Protocols
To validate these differences in your own lab, use the following standardized workflows.
3.1 Synthesis: Regioselective Construction
Objective: Synthesize 1-(3-substituted-benzyl) and 1-(4-substituted-benzyl) pyrazoles. Method: Condensation of 1,3-diketones with substituted benzylhydrazines.
-
Reagents: 1,3-diketone (1.0 eq), Substituted Benzylhydrazine HCl (1.1 eq), Ethanol (Solvent), Acetic Acid (Catalyst).
-
Procedure:
-
Dissolve 1,3-diketone in ethanol (0.5 M).
-
Add the specific benzylhydrazine (3-Cl or 4-Cl isomer).
-
Reflux at 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Purification: The 4-substituted isomer often precipitates upon cooling due to higher symmetry/crystallinity. The 3-substituted isomer may require column chromatography.
-
-
Validation: 1H-NMR is crucial. The benzyl
peak will shift slightly (approx 0.1–0.2 ppm) depending on the electronic nature of the 3- vs 4-substituent.
3.2 Assay: Kinase Inhibition (FRET-based)
Objective: Determine IC50 differences between regioisomers.
-
Preparation: Prepare 10 mM stocks of 3- and 4-substituted derivatives in 100% DMSO.
-
Dilution: Serial 3-fold dilution in kinase buffer (50 mM HEPES, pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35). -
Reaction:
-
Mix Kinase (e.g., EGFR, 5 nM), Peptide Substrate (2 µM), and Compound (variable) in a 384-well plate.
-
Incubate 15 mins at RT (to allow equilibration).
-
Add ATP (at Km concentration) to initiate.
-
-
Detection: Add stop solution containing EDTA and Eu-labeled antibody. Read FRET signal (Ex 340 nm / Em 665 nm).
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Use a 4-parameter logistic fit to extract IC50.
Visualization: Assay Workflow
Figure 2: Standardized FRET-based kinase inhibition assay workflow.
References
-
Regioisomerism in Kinase Inhibitors: Molecules. 2020. "The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth."
-
Anticancer SAR of Pyrazoles: SRR Publications. 2023.[1] "Pyrazoles as anticancer agents: Recent advances and SAR analysis."
-
RIP1 Kinase Inhibitors: Journal of Medicinal Chemistry. "Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors."
-
General Pyrazole Bioactivity: RSC Medicinal Chemistry. "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies."[2][3]
-
COX-2 SAR (Meta vs Para): ResearchGate. "SAR analysis of 1,3,4-trisubstituted pyrazoles with anti-inflammatory potential."
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison of IR Signatures: Carboxylic Acid vs. Pyrazole Scaffolds
Executive Summary
In medicinal chemistry, carboxylic acids and pyrazoles often serve as critical pharmacophores. While carboxylic acids provide classic hydrogen bond donor/acceptor motifs and solubility modulation, pyrazoles are frequently employed as bioisosteres to improve metabolic stability and lipophilicity. Accurately distinguishing these functional groups via Infrared (IR) Spectroscopy is a frequent challenge, particularly when analyzing complex intermediates or monitoring reaction progress where both moieties may coexist.
This guide provides a rigorous technical comparison of the vibrational modes of these two groups, focusing on the mechanistic origins of their spectral signatures and providing a self-validating experimental protocol for definitive identification.
Spectral Deconstruction: Characteristic Frequencies
The differentiation between carboxylic acids and pyrazoles relies on recognizing specific vibrational modes. While both exhibit hydrogen bonding that broadens high-frequency peaks, the Carbonyl (C=O) stretch and the specific profile of the X-H region are definitive discriminators.
Comparative IR Data Table
| Vibrational Mode | Carboxylic Acid (R-COOH) | Pyrazole (1H-Pyrazole) | Key Differentiator |
| X-H Stretch | 2500–3300 cm⁻¹ (Very Broad)Centered ~3000 cm⁻¹ | 3100–3500 cm⁻¹ (Broad)Multiple bands possible | Acid O-H is significantly broader and extends into the C-H region (2800-3000 cm⁻¹), often creating a "messy" baseline. |
| C=O Stretch | 1700–1760 cm⁻¹ (Strong)Dimer: ~1710 cm⁻¹Monomer: ~1760 cm⁻¹ | Absent (Unless substituted) | The presence of a strong band at ~1710 cm⁻¹ is the primary indicator of the acid group. |
| Ring/Skeletal | C-O Stretch: 1210–1320 cm⁻¹ | C=N / C=C Stretch: 1450–1600 cm⁻¹ | Pyrazoles show characteristic aromatic ring breathing modes near 1000–1100 cm⁻¹ . |
| Bending | O-H Bend (In-plane): 1395–1440 cm⁻¹ O-H Bend (Out-of-plane): 910–950 cm⁻¹ | N-H Bend (In-plane): ~1100–1300 cm⁻¹ Ring Deformation: ~600–650 cm⁻¹ | The acid O-H out-of-plane bend is a useful secondary confirmation if the fingerprint region is not too crowded. |
Mechanistic Insight: The "Why" Behind the Peaks
The Hydrogen Bonding "Confusion Zone"
The 2500–3500 cm⁻¹ region is often the source of ambiguity because both functional groups participate in extensive hydrogen bonding in the solid state.
-
Carboxylic Acid Dimerization: Carboxylic acids predominantly exist as cyclic dimers in condensed phases (solid/liquid). This forms a stable, eight-membered ring system held together by two strong hydrogen bonds. This strong coupling causes the O-H stretching frequency to decrease drastically and broaden significantly, often overlapping with C-H stretching bands (2800–3000 cm⁻¹).[1] This creates the characteristic "bearded" appearance of the acid O-H peak.
-
Pyrazole Oligomerization: Pyrazoles form linear chains (catemers) or cyclic oligomers via N-H···N hydrogen bonds.[2][3] While this also broadens the N-H stretch and shifts it to lower frequencies (red shift), the effect is typically less extreme than in carboxylic acids. The N-H band usually remains distinct from the C-H stretches and appears at higher wavenumbers (>3100 cm⁻¹).
Electronic Effects on the Carbonyl
The C=O stretch is the most reliable diagnostic tool.
-
Conjugation: If the carboxylic acid is attached to an aromatic ring or alkene (e.g., benzoic acid), resonance delocalization weakens the C=O bond, lowering the frequency to 1680–1700 cm⁻¹ .
-
Inductive Effects: Electron-withdrawing groups on the alpha-carbon will stiffen the bond, shifting the peak to higher wavenumbers (>1720 cm⁻¹ ).[4]
Experimental Protocol: Self-Validating Identification
To definitively distinguish these groups, especially in mixtures, a simple transmission experiment is insufficient. You must employ a Dilution Validation Protocol .
Objective
To disrupt intermolecular hydrogen bonding and observe the shift of peaks to their monomeric positions. This confirms the nature of the X-H species.
Methodology
-
Baseline Scan (Solid State/Neat):
-
Prepare the sample using ATR (Attenuated Total Reflectance) for speed, or a KBr pellet for higher resolution.
-
Observation: Note the broad O-H (2500–3300 cm⁻¹) or N-H (3100–3500 cm⁻¹) bands and the C=O position (~1710 cm⁻¹ for acid).[5]
-
-
Dilution Step (Solution Phase):
-
Dissolve a small amount of the sample in a non-polar, non-hydrogen-bonding solvent such as Carbon Tetrachloride (CCl₄) or Chloroform (CHCl₃) . Note: CHCl₃ has its own C-H absorption; CCl₄ is preferred for spectral clarity if safety protocols permit.
-
Prepare a 0.01 M solution (concentrated) and a 0.0001 M solution (dilute).
-
Acquire spectra using a liquid cell (e.g., CaF₂ windows).
-
-
Data Analysis (The Validation Logic):
-
Carboxylic Acid: Upon dilution, the equilibrium shifts from dimer to monomer.
-
The broad O-H band (2500–3300 cm⁻¹) will diminish.
-
A sharp, new band will appear at ~3500–3580 cm⁻¹ (free O-H monomer).
-
The C=O band will shift from ~1710 cm⁻¹ (dimer) to ~1760 cm⁻¹ (monomer).
-
-
Pyrazole: Upon dilution, the H-bonded N-H band diminishes.
-
A sharp, new band appears at ~3400–3500 cm⁻¹ (free N-H).
-
Crucially: There is NO carbonyl peak to shift.
-
-
Decision Logic Visualization
The following diagram outlines the logical workflow for distinguishing these functional groups based on spectral features.
Figure 1: Decision logic for distinguishing carboxylic acid and pyrazole moieties using IR spectral data.
References
-
LibreTexts Chemistry. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). Millimeter-Wave and High-Resolution Infrared Spectroscopy of Pyrazole. Retrieved from [Link]
-
Specac. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 4. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Personal protective equipment for handling 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoic acid
Executive Summary & Hazard Context
3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoic acid (CAS: 402736-52-1) is a functionalized scaffold commonly used in Suzuki-Miyaura cross-coupling reactions and fragment-based drug discovery. While valuable for its structural diversity, its handling requires a nuanced understanding of its physicochemical properties.
As a benzoic acid derivative , it possesses proton-donating capabilities that can irritate mucous membranes. The brominated pyrazole moiety adds significant molecular weight and lipophilicity, potentially increasing bioavailability upon dermal contact.
Core Hazard Profile (GHS Classifications):
The "Hidden" Hazard: Like many organic crystalline solids, this compound is prone to electrostatic charging . When manipulating dry powder, static can cause particle dispersal (dusting), significantly expanding the inhalation zone beyond the immediate work area.
Risk Assessment & PPE Matrix
Effective safety is not "one size fits all." It is task-dependent. The following matrix applies the Precautionary Principle , treating the substance as an Occupational Exposure Band (OEB) 3 compound until specific toxicological limits (OELs) are established.
PPE Selection Logic Flow
The following decision tree illustrates how to select PPE based on the specific laboratory operation.
Figure 1: PPE Decision Logic based on physical state and operation type.
Detailed PPE Specifications
| PPE Component | Specification | Scientific Rationale |
| Hand Protection | Double Nitrile (4 mil min) | Permeation Kinetics: Benzoic acid derivatives can degrade latex. Nitrile offers superior resistance to organic acids. Double gloving provides a visual indicator of breach and allows outer glove removal without exposing skin. |
| Eye Protection | Chemical Splash Goggles | Particulate Migration: Standard safety glasses have gaps. Fine powders (particle size <10µm) can migrate around lenses. Goggles provide a seal against irritating acidic dust. |
| Body Protection | Lab Coat (Poly/Cotton) + Tyvek Sleeves | Wrist Gap Coverage: The gap between the glove and lab coat cuff is the most common exposure point. Tyvek sleeves bridge this gap during reaching movements inside hoods. |
| Respiratory | Fume Hood / N95 Backup | Engineering Control First: All open handling must occur in a certified chemical fume hood. If weighing outside a hood (discouraged), an N95 or P100 respirator is mandatory to filter acidic particulates. |
Operational Protocol: Safe Handling Workflow
This protocol integrates Static Control and Local Exhaust Ventilation (LEV) to minimize exposure.
Phase 1: Preparation & Weighing
-
The Static Trap: Dry organic powders often carry a static charge. Using a plastic spatula can cause the powder to "jump" or disperse.
-
Solution: Use an antistatic gun or a metal spatula grounded to the balance table.
-
-
The Balance: Place the analytical balance inside the fume hood or a powder containment enclosure. If this is impossible, use a "balance shield" to minimize air turbulence while maintaining a barrier.
Phase 2: Synthesis & Solubilization
-
Solvent Addition: Add solvent slowly to the solid. Adding solid to a stirring solvent can generate an aerosol plume.
-
Acidic Nature: When dissolving in basic media (common for coupling reactions), mild exotherms may occur. Ensure cooling is available.
Phase 3: Decontamination
-
Tool Cleaning: Do not remove contaminated spatulas from the hood. Wipe them down with a solvent-dampened Kimwipe (e.g., Ethanol or Acetone) inside the hood before taking them to the sink.
-
Glove Removal: Use the "beak method" (pulling one glove off inside out, holding it in the gloved hand, and peeling the second glove over the first) to contain residues.
Emergency Response & Disposal
In the event of a release, the acidic nature of the compound dictates the cleanup strategy.[9]
Spill Response Algorithm (Solids)
Do not use a brush and dustpan (generates dust).
Figure 2: Step-by-step spill response for solid acidic intermediates.
Disposal Protocols
-
Neutralization is NOT Disposal: While you may use sodium bicarbonate to clean a surface, the resulting sludge is still chemical waste.
-
Segregation: Dispose of in the Solid Organic Waste stream. Do not mix with strong oxidizers (e.g., nitric acid waste) as the pyrazole ring can be susceptible to vigorous oxidation.
-
Container Labeling: Clearly label waste containers with "Contains this compound - Irritant/Harmful."
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 11533266, this compound. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Harmonised classification and labelling. (Used for general hazard verification of benzoic acid derivatives). Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. fishersci.com [fishersci.com]
- 4. chemical-label.com [chemical-label.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. ehs.com [ehs.com]
- 8. fishersci.es [fishersci.es]
- 9. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US [sdsmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
